molecular formula C13H23NO3 B2885990 Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 1909337-72-9

Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Número de catálogo: B2885990
Número CAS: 1909337-72-9
Peso molecular: 241.331
Clave InChI: WDPCWAUAPKJGQB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (CAS 1909337-72-9) is a spirocyclic chemical compound offered as a valuable building block for research and development purposes. Its molecular formula is C 13 H 23 NO 3 and it has a molecular weight of approximately 241.33 g/mol . The structure features a Boc (tert-butoxycarbonyl) protecting group, which is widely used in organic synthesis, particularly in the protection of amines . The presence of a hydroxy group on the spiro[4.4]nonane scaffold makes it a versatile intermediate for further chemical modification and exploration in medicinal chemistry. While this specific compound's applications are not detailed in the available literature, spirocyclic scaffolds analogous to this structure are of significant interest in pharmaceutical research. For instance, similar 1-azaspiro[4.4]nonane derivatives have been investigated as potent arginase inhibitors . Arginase is a metalloenzyme implicated in a range of diseases, including cardiovascular disorders, neurodegeneration, and cancer, as it plays a key role in the immune-suppressive tumor microenvironment . Inhibiting arginase can help restore T-cell function and is a promising strategy in immuno-oncology. Researchers can utilize this compound as a key synthetic precursor for developing novel therapeutic agents. It is supplied with a minimum purity of 95% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-6-10(15)13(14)7-4-5-8-13/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPCWAUAPKJGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide on Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate, a key building block for researchers, scientists, and drug development professionals.

Core Compound Profile

Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is a heterocyclic compound featuring a spirocyclic scaffold, which is of significant interest in medicinal chemistry. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxyl group provides versatile handles for synthetic modifications.

Key Structural Features:

  • Spirocyclic System: The molecule is built around a 1-azaspiro[4.4]nonane core, a system where two rings share a single carbon atom. This imparts a three-dimensional and rigid structure.

  • Boc-Protected Amine: The secondary amine is protected with a Boc group, which is stable under a variety of reaction conditions but can be readily removed with acid.

  • Hydroxyl Group: The presence of a hydroxyl group allows for further functionalization, such as oxidation, esterification, or etherification.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below.

PropertyValue
CAS Number 1909337-72-9
Molecular Formula C13H23NO3[1]
Molecular Weight 241.33 g/mol
Appearance White to Yellow Solid
Purity 95%
InChI Key MKWIKFJAUQCTMU-UHFFFAOYSA-N
Storage Temperature Room Temperature

Synthesis and Reactivity

The synthesis of 1-azaspiro[4.4]nonane derivatives can be achieved through various synthetic strategies, including domino radical bicyclization.[2] This process involves the formation and capture of alkoxyaminyl radicals to construct the spirocyclic core in a single step.[2]

The reactivity of tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is primarily centered around the hydroxyl and the Boc-protected amino groups.

  • Reactions of the Hydroxyl Group: The hydroxyl group can undergo oxidation to the corresponding ketone, or it can be converted to esters or ethers.

  • Deprotection of the Boc Group: The Boc group can be removed under acidic conditions to yield the free secondary amine, which can then be further functionalized.

Applications in Drug Discovery and Development

The 1-azaspiro[4.4]nonane scaffold is a key structural motif in various biologically active compounds.[2] Derivatives of this scaffold have shown potential as inhibitors of hepatitis C virus and as agonists of nicotinic acetylcholine receptors.[2] The rigid, three-dimensional nature of the spirocycle allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

The tert-butyl group, a common feature in many pharmaceuticals, provides steric bulk and can influence the conformation of molecules.[3] While generally considered synthetically inert, recent advances have shown that even the C-H bonds of a tert-butyl group can be functionalized, for example, through hydroxylation.[3]

Proline analogues containing spirocyclic structures are particularly attractive in drug design as they introduce conformational constraints in peptide chains, which can be critical for biological activity.[4] For instance, the structurally related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key component in the synthesis of the antiviral drug ledipasvir.[4]

Experimental Protocols

General Workflow for Synthesis and Functionalization

Caption: A generalized workflow for the synthesis and subsequent functionalization of the title compound.

Safety and Handling

This compound is classified as a hazardous chemical.[5] It can cause skin and eye irritation.[5] It may also cause respiratory irritation.

Precautionary Measures:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[6]

  • Avoid breathing dust.[6]

  • Wash hands thoroughly after handling.[6][7]

  • Store in a tightly closed container in a dry and well-ventilated place.[7]

References

A comprehensive list of references is provided for further reading and verification.

  • [5] NextSDS. tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate.

  • [8] Chemspace. Tert-butyl 4-hydroxy-4-methyl-1-azaspiro[4.4]nonane-1-carboxylate.

  • Sigma-Aldrich. tert-Butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate.

  • [1] PubChemLite. Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (C13H23NO3).

  • [9] Chemspace. Tert-butyl 4-hydroxy-4-(prop-1-en-2-yl)-1-azaspiro[4.4]nonane-1-carboxylate.

  • [10] Material Safety Data Sheet.

  • [7] TCI EUROPE N.V. SAFETY DATA SHEET.

  • [2] Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry.

  • [11] PubChem. (S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate.

  • [6] Fisher Scientific. SAFETY DATA SHEET.

  • [12] French-Ukrainian Journal of Chemistry. (2023). Synthesis of Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

  • [13] ChemBK. 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid tert-butyl ester.

  • [14] Beilstein Journal of Organic Chemistry. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition.

  • [4] Molecules. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.

  • Sigma-Aldrich. tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate.

  • [3] ChemRxiv. (2023). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.

  • [15] ChemicalBook. 5-Azoniaspiro[4.4]nonane tetrafluoroborate Product Description.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted chemical shifts, outlines detailed experimental protocols for data acquisition, and uses visualizations to correlate the molecular structure with its NMR spectrum. This guide serves as a vital resource for spectral interpretation and molecular characterization, grounding its claims in established principles of NMR spectroscopy.

Introduction

Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is a spirocyclic compound incorporating a pyrrolidine ring fused to a cyclopentane ring through a quaternary carbon. The presence of a hydroxyl group and a bulky tert-butyloxycarbonyl (Boc) protecting group introduces specific stereochemical and electronic features that are of interest in medicinal chemistry and organic synthesis. Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide provides a predictive framework for the ¹H and ¹³C NMR spectra of this molecule, supported by established methodologies and data from analogous structures.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to the presence of multiple diastereotopic protons in the two rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the anisotropic effects of the carbonyl group in the Boc protector.

Table 1: Predicted ¹H NMR Chemical Shifts for Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
CH₃ (Boc)~1.47s9HThe nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in a region free from other signals.[1]
CH₂ (ring)1.60 - 2.20m8HProtons on the cyclopentane ring (C6, C7, C8, C9) are expected in this range. Overlapping multiplets are likely due to complex spin-spin coupling.
CH₂ (ring)3.20 - 3.60m4HProtons on the pyrrolidine ring adjacent to the nitrogen (C2) are deshielded and will appear further downfield.
CH (C4)~4.00m1HThe proton on the carbon bearing the hydroxyl group (C4) is deshielded by the electronegative oxygen. Its multiplicity will depend on the coupling with adjacent protons.
OHVariablebr s1HThe chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It may appear as a broad singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, as all carbon atoms in the spirocyclic framework are chemically non-equivalent, in addition to the carbons of the Boc group.

Table 2: Predicted ¹³C NMR Chemical Shifts for Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (in CDCl₃, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (Boc)~155The carbonyl carbon of the carbamate is characteristically found in this downfield region.[2]
C (CH₃)₃ (Boc)~80The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[2]
C H(OH) (C4)~70The carbon atom attached to the hydroxyl group is significantly deshielded.
Spiro C (C5)~65The spirocyclic quaternary carbon, being bonded to two rings and a nitrogen, will be in a unique chemical environment.
C H₂ (ring)40 - 55Carbons of the pyrrolidine ring adjacent to the nitrogen (C2) are expected in this range.
C H₂ (ring)20 - 40Carbons of the cyclopentane ring (C6, C7, C8, C9) and the remaining pyrrolidine carbon (C3) are expected in the aliphatic region.
C H₃ (Boc)~28.5The three equivalent methyl carbons of the tert-butyl group typically appear as a strong signal in this region.[1]

Experimental Protocols

The following section details a generalized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum. The following steps ensure a homogenous sample at an appropriate concentration.

  • Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent dissolving power for many organic compounds and its single, well-defined residual peak. Other solvents like DMSO-d₆ can be used if solubility is an issue.

  • Dissolution: Dissolve the weighed sample in 0.6-0.8 mL of the deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Vortex the NMR tube for 30 seconds to ensure complete dissolution and a homogenous solution.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

Instrument Setup and Data Acquisition

The following parameters are recommended for a standard NMR experiment on a 400 MHz spectrometer.

Table 3: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMRRationale
Spectrometer Frequency≥ 400 MHz≥ 100 MHzHigher field strength provides better signal dispersion and sensitivity.
Temperature298 K (25 °C)298 K (25 °C)Standard operating temperature for routine NMR.
Pulse Angle30-45°30-45°A smaller pulse angle allows for a shorter relaxation delay.
Spectral Width-2 to 12 ppm-10 to 220 ppmEncompasses the expected range of chemical shifts for the compound.
Acquisition Time2-4 seconds1-2 secondsLonger acquisition time improves resolution.
Relaxation Delay1-2 seconds2 secondsAllows for sufficient relaxation of the nuclei between pulses.
Number of Scans8-161024-4096A higher number of scans is needed for the less sensitive ¹³C nucleus to achieve a good signal-to-noise ratio.

Advanced NMR Experiments for Full Structural Elucidation

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is recommended.

G cluster_1d 1D NMR cluster_2d 2D NMR for Structural Elucidation HNMR ¹H NMR COSY COSY (¹H-¹H Correlation) HNMR->COSY Identifies neighboring protons HSQC HSQC (¹H-¹³C One-Bond Correlation) HNMR->HSQC Links protons to directly attached carbons CNMR ¹³C NMR CNMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC Provides connectivity information HSQC->HMBC Distinguishes multi-bond correlations

Caption: Workflow for comprehensive NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the spirocyclic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is a powerful tool for assigning carbon signals based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity across quaternary carbons (like the spirocenter C5 and the Boc quaternary carbon) and the carbonyl carbon.

Conclusion

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). PMC. [Link]

  • tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate. (n.d.). NextSDS. [Link]

  • Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (C13H23NO3). (n.d.). PubChemLite. [Link]

  • Supporting Information for [Title of a relevant article providing NMR data for Boc-protected amines]. (n.d.).
  • Asymmetric synthesis of warfarin and its analogs catalyzed by C2- symmetric squaramide-based primary diamines - Supporting Information. (n.d.).
  • Tert-butyl 4-hydroxy-4-methyl-1-azaspiro[4.4]nonane-1-carboxylate. (n.d.). Chemspace. [Link]

  • (S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate. (n.d.). PubChem. [Link]

  • 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,.... (n.d.). ResearchGate. [Link]

  • INDEX of 13C NMR spectra of organic compounds. (2026). Doc Brown's Chemistry. [Link]

  • Tert-butyl 1-azaspiro[4.4]nonane-1-carboxylate. (n.d.).
  • Organic Syntheses Procedure. (n.d.). [Link]

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (n.d.).
  • 13 C-NMR spectra of D[4.4]. (n.d.). ResearchGate. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020). Organic Chemistry Data. [Link]

  • t-Butyl group towers over other 1H resonances. (2026). ACD/Labs. [Link]

  • 1 H NMR spectra for each p-tert-butylcalix[4]arene's conformation (R =.... (n.d.). ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step pathway for the synthesis of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate, a valuable spirocyclic building block in medicinal chemistry and drug development. The outlined synthesis is designed for reproducibility and scalability in a research laboratory setting.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing interest in drug discovery. Their inherent three-dimensionality and conformational rigidity offer a unique structural framework that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate, in particular, serves as a versatile intermediate for the elaboration of more complex molecules targeting a range of biological targets. This guide details a reliable three-step synthetic sequence commencing from readily available starting materials.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a robust three-step sequence:

  • Formation of the Spirocyclic Ketone: Synthesis of the key intermediate, N-Boc-1-azaspiro[4.4]nonan-4-one, via a multi-step route starting from cyclopentanone.

  • Ketone Reduction: Diastereoselective reduction of the spirocyclic ketone to the corresponding secondary alcohol, 1-Boc-1-azaspiro[4.4]nonan-4-ol.

  • Final Product Formation: While the Boc group is introduced in the first step of this proposed pathway, if starting from the unprotected 1-azaspiro[4.4]nonan-4-ol, a final N-protection step would be necessary. The presented pathway strategically incorporates the protecting group early in the synthesis.

Synthesis_Pathway Start Cyclopentanone Intermediate1 N-Boc-1-azaspiro[4.4]nonan-4-one Start->Intermediate1 Multi-step sequence Intermediate2 Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate Intermediate1->Intermediate2 Reduction (e.g., NaBH4)

Caption: Overall synthetic workflow.

Step 1: Synthesis of N-Boc-1-azaspiro[4.4]nonan-4-one

The construction of the spirocyclic ketone is the cornerstone of this synthesis. This procedure involves a multi-step, one-pot reaction from cyclopentanone.

Experimental Protocol

Reaction Scheme:

Cyclopentanone → 1-(cyanomethyl)cyclopentane-1-carbonitrile → Diethyl 2,2'-(cyclopentane-1,1-diyl)diacetate → N-Boc-1-azaspiro[4.4]nonan-4-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopentanone84.1210.0 g0.119
Malononitrile66.067.85 g0.119
Piperidine85.151.0 mL-
Ethanol46.0750 mL-
Sulfuric Acid (conc.)98.0850 mL-
Water18.0220 mL-
Diethyl Ether74.12200 mL-
Sodium Hydroxide40.00As needed-
Thionyl Chloride118.9715 mL-
Ammonia (aq.)17.0350 mL-
Di-tert-butyl dicarbonate218.2528.3 g0.130
4-DMAP122.171.45 g0.012
Dichloromethane84.93200 mL-

Procedure:

  • Dinitrile Formation: To a solution of cyclopentanone (10.0 g, 0.119 mol) and malononitrile (7.85 g, 0.119 mol) in ethanol (50 mL), add a catalytic amount of piperidine (1.0 mL). Stir the mixture at room temperature for 2 hours.

  • Hydrolysis: Carefully add concentrated sulfuric acid (50 mL) and water (20 mL) to the reaction mixture. Heat the mixture to reflux for 8 hours.

  • Extraction of Diacid: Cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous layer with diethyl ether (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dicarboxylic acid.

  • Acid Chloride Formation: To the crude diacid, add thionyl chloride (15 mL) and a catalytic amount of DMF. Heat the mixture at 60 °C for 2 hours. Remove the excess thionyl chloride under reduced pressure.

  • Amide Formation: Dissolve the crude diacid chloride in dichloromethane (100 mL) and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (50 mL). Stir vigorously for 1 hour. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diamide.

  • Cyclization and Boc Protection: Dissolve the crude diamide in dichloromethane (100 mL). Add di-tert-butyl dicarbonate (28.3 g, 0.130 mol) and 4-dimethylaminopyridine (DMAP) (1.45 g, 0.012 mol). Stir the mixture at room temperature for 12 hours. Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-1-azaspiro[4.4]nonan-4-one as a white solid.

Step 2: Reduction of N-Boc-1-azaspiro[4.4]nonan-4-one

The stereoselective reduction of the spirocyclic ketone to the desired alcohol is a critical step. Sodium borohydride is a mild and effective reagent for this transformation.[1][2][3]

Experimental Protocol

Reaction Scheme:

N-Boc-1-azaspiro[4.4]nonan-4-one → Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Boc-1-azaspiro[4.4]nonan-4-one239.325.0 g0.021
Sodium Borohydride37.831.19 g0.031
Methanol32.0450 mL-
Dichloromethane84.93100 mL-
Saturated Ammonium Chloride53.4950 mL-

Procedure:

  • Reaction Setup: Dissolve N-Boc-1-azaspiro[4.4]nonan-4-one (5.0 g, 0.021 mol) in methanol (50 mL) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.19 g, 0.031 mol) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate as a white solid. Further purification can be achieved by recrystallization from ethyl acetate/hexanes.

Reduction_Mechanism Ketone N-Boc-1-azaspiro[4.4]nonan-4-one Alkoxide Intermediate Alkoxide Ketone->Alkoxide 1. Hydride attack Hydride BH4- Hydride->Alkoxide Alcohol Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate Alkoxide->Alcohol 2. Protonation Solvent MeOH Solvent->Alcohol

Caption: Mechanism of ketone reduction.

Step 3: N-Boc Protection of 1-Azaspiro[4.4]nonan-4-ol (Alternative Route)

Should the synthesis commence from an unprotected spirocyclic amino alcohol, the final step would be the introduction of the tert-butoxycarbonyl (Boc) protecting group. This is a standard and high-yielding reaction.[4][5][6]

Experimental Protocol

Reaction Scheme:

1-Azaspiro[4.4]nonan-4-ol + (Boc)₂O → Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Azaspiro[4.4]nonan-4-ol141.212.0 g0.014
Di-tert-butyl dicarbonate218.253.38 g0.015
Triethylamine101.192.9 mL0.021
Dichloromethane84.9340 mL-

Procedure:

  • Reaction Setup: Dissolve 1-azaspiro[4.4]nonan-4-ol (2.0 g, 0.014 mol) in dichloromethane (40 mL). Add triethylamine (2.9 mL, 0.021 mol).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (3.38 g, 0.015 mol) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the title compound.

Boc_Protection_Mechanism Amine 1-Azaspiro[4.4]nonan-4-ol Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic attack Boc2O (Boc)2O Boc2O->Intermediate Product Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate Intermediate->Product LeavingGroup t-BuO- + CO2 Intermediate->LeavingGroup Collapse

Caption: Mechanism of N-Boc protection.

Conclusion

This guide presents a detailed and reliable synthetic pathway to Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate. The described protocols are based on well-established organic transformations and are designed to be accessible to researchers with a solid foundation in synthetic organic chemistry. The strategic use of a key spirocyclic ketone intermediate allows for an efficient and scalable synthesis of this valuable building block for drug discovery and development.

References

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones. [Link]

  • Reddy, B. V. S., et al. A one-pot tandem direct reductive amination of aldehydes with primary amines resulting in N-Boc secondary amines using a (Boc)2O/sodium triacetoxyborohydride (STAB) system is reported. Tetrahedron Letters, 2007, 48(41), 7169-7172.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Zhang, Y., et al. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • Guerrero-Caicedo, A., et al. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 2019, 4(26), 21851-21863.
  • Kozhushkov, S. I., et al. Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 2019, 15, 2036-2042.
  • Ikeda, M., et al. Synthesis of an Optically Active 1-Azaspiro[4.4]non-8-en-7-one. Heterocycles, 1994, 38(6), 1237-1240.
  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Organic Reactions. The Dieckmann Condensation. [Link]

  • Norris, J. Sodium borohydride reduction. YouTube, 2018. [Link]

  • Reddy, M. S., et al. tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.

Sources

Safety Data Sheet (SDS) and Toxicological Profile of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spirocyclic core has emerged as a privileged structural motif in modern medicinal chemistry. Specifically, Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (CAS: 1909337-72-9)[1] is heavily utilized as a building block for designing potent ligands targeting the central nervous system (CNS) and inflammatory pathways. By increasing the fraction of sp³-hybridized carbons (Fsp³), this scaffold enhances a drug candidate's three-dimensionality, target selectivity, and pharmacokinetic profile[2].

However, handling this intermediate requires strict adherence to safety protocols due to its specific hazard classifications. This whitepaper synthesizes the physicochemical properties, toxicological data, and self-validating experimental protocols required for safely utilizing this compound in drug development workflows.

Chemical Identification & Structural Significance

The 1-azaspiro[4.4]nonane core provides rigid conformational restraint, which is highly sought after for designing potent modulators of nicotinic acetylcholine receptors (nAChR) and other biological targets[3]. The presence of the tert-butyloxycarbonyl (Boc) protecting group and a hydroxyl moiety allows for orthogonal functionalization during complex syntheses[4].

Table 1: Chemical Identification & Physicochemical Properties

PropertyValue / Description
Chemical Name Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate
CAS Number 1909337-72-9[1]
EC Number 841-652-3[1]
Molecular Formula C₁₃H₂₃NO₃
Structural Feature High Fsp³ fraction, rigid bicyclic spiro system[2]
Storage Conditions Inert atmosphere (Argon/N₂), room temperature[5]

Toxicological Profile & Hazard Classifications

According to the Globally Harmonized System (GHS), Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate presents specific acute and target-organ hazards[1]. Understanding the mechanistic basis of these hazards is critical for risk mitigation.

Mechanistic Insight into GHS Hazards
  • H315 (Skin Irritation, Category 2): The lipophilic nature of the Boc group facilitates dermal penetration. Upon contact, the compound can disrupt lipid bilayers in the stratum corneum, leading to localized inflammation and erythema[1].

  • H319 (Eye Irritation, Category 2A): Direct contact with ocular mucosa causes severe irritation due to the compound's capacity to induce protein denaturation at the cellular surface[1].

  • H336 (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust or aerosols can lead to transient CNS depression (drowsiness or dizziness) or respiratory tract irritation. The spirocyclic core's inherent affinity for CNS receptors (e.g., nAChRs) may contribute to off-target neurological effects upon systemic absorption[1][3].

Toxicological Pathway Visualization

ToxicologyPathway N1 Exposure Route (Inhalation / Dermal) N2 Mucosal/Epidermal Interaction N1->N2 N4 Systemic Absorption (High Fsp3 Lipophilicity) N1->N4 N3 Skin/Eye Irritation (H315, H319) N2->N3 Local Effect N5 CNS / Respiratory Tract (Target Organs) N4->N5 Circulation N6 STOT SE 3 (H336: Drowsiness) N5->N6

Mechanistic pathway of exposure and resulting GHS hazard classifications (H315, H319, H336).

Table 2: Quantitative Hazard & Safety Mitigation Summary

Hazard CodeHazard ClassCategoryCausality of Mitigation Strategy
H315 Skin Irritation2Double-layer nitrile gloves: Mitigates rapid breakthrough times caused by the lipophilic Boc group.
H319 Eye Irritation2ASealed chemical goggles: Prevents aerosolized particles from inducing corneal protein denaturation.
H336 STOT SE (CNS)3Fume hood (>100 fpm): Exhausts volatilized particulates away from the operator's respiratory tract.

Self-Validating Experimental Protocol: Boc-Deprotection

In drug discovery workflows, the Boc group is typically removed to expose the secondary amine for subsequent coupling reactions (e.g., amide bond formation)[2][4]. The following protocol utilizes a self-validating system to ensure safety, reaction completion, and product integrity.

Reagents and Equipment
  • Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (Starting Material)

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Fume hood, magnetic stirrer, ice bath, pH paper, LC-MS system.

Step-by-Step Methodology

Step 1: Preparation and Baseline Validation

  • Action: Dissolve 1.0 mmol of the spiro compound in 5.0 mL of anhydrous DCM in a round-bottom flask under an inert argon atmosphere[5].

  • Causality: Anhydrous conditions prevent premature degradation and side reactions.

  • Validation Check: Run a baseline Thin Layer Chromatography (TLC) (Hexane:EtOAc 1:1). A single spot confirms starting material purity before proceeding.

Step 2: Controlled Acidic Cleavage

  • Action: Cool the flask to 0°C using an ice bath. Dropwise, add 5.0 mL of TFA over 10 minutes.

  • Causality: The cleavage of the Boc group generates isobutylene gas and carbon dioxide. Cooling to 0°C controls the exothermic nature of the reaction and prevents rapid gas evolution, which could cause solvent bumping and exposure to H315/H319 hazards.

Step 3: Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Check: Monitor via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the deprotected amine mass validates complete conversion. Do not proceed to workup until conversion is >99% to avoid complex downstream separations.

Step 4: Quenching and Neutralization

  • Action: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Redissolve the crude residue in 10 mL DCM. Slowly add saturated aqueous NaHCO₃ at 0°C until gas evolution ceases.

  • Causality: Neutralization is required to free-base the amine for future reactions. The slow addition prevents violent CO₂ evolution.

  • Validation Check: Test the aqueous layer with pH paper. A pH of 8-9 validates the complete neutralization of residual TFA.

Step 5: Extraction and Waste Disposal

  • Action: Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Dispose of the aqueous waste in designated halogenated/acidic waste streams.

  • Causality: Proper segregation of fluorinated/halogenated waste (TFA/DCM) complies with environmental safety regulations and prevents cross-reactivity in waste carboys.

Workflow Visualization

ProtocolWorkflow N1 1. Baseline Validation (TLC Check) N2 2. Controlled Cleavage (TFA/DCM at 0°C) N1->N2 N3 3. Reaction Monitoring (LC-MS Validation) N2->N3 N4 4. Quenching (NaHCO3 to pH 8) N3->N4 N5 5. Extraction & Disposal (Halogenated Waste) N4->N5

Self-validating workflow for the safe Boc-deprotection of the azaspiro[4.4]nonane derivative.

Conclusion

Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is a powerful building block in the synthesis of CNS-active therapeutics and other advanced drug candidates[3][4]. However, its propensity to cause skin/eye irritation and specific target organ toxicity necessitates rigorous engineering controls and personal protective equipment[1]. By employing self-validating experimental protocols, researchers can ensure both the safety of the laboratory environment and the chemical integrity of their drug discovery workflows.

References

  • NextSDS. "tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate - Chemical Substance Information." NextSDS Substance Database. 1

  • BenchChem. "A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery." BenchChem Application Notes. 3

  • BenchChem. "Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design." BenchChem Methodological & Application Guide. 2

  • BLD Pharm. "61478-26-0 | Boc-Hyp-OL | BLD Pharm (Storage & Properties)." BLD Pharm Database.5

  • ACS Publications. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega. 4

Sources

Navigating the Stability Landscape of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Stability in Modern Drug Development

In the intricate tapestry of pharmaceutical development, the thermodynamic stability of a drug candidate or intermediate is a cornerstone of its viability. It dictates not only its shelf-life and storage conditions but also its behavior during formulation and, ultimately, its safety and efficacy profile in vivo. The molecule at the heart of this guide, Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate, is a compelling example of the complex heterocyclic scaffolds that are increasingly prevalent in modern medicinal chemistry.[1][2][3] These three-dimensional structures offer unique pharmacological properties, but their intricate nature also presents challenges in understanding and predicting their stability. This guide provides a comprehensive framework for evaluating the thermodynamic stability of this azaspirocyclic compound, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals.

Molecular Architecture and Inherent Stability Considerations

Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate, with the chemical formula C13H23NO3, possesses a unique spirocyclic core, where two rings share a single carbon atom.[4] This structural feature imparts a degree of rigidity that can influence its reactivity and degradation pathways. The molecule also contains two key functional groups that are critical to its stability profile: a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxyl group on the cyclopentane ring.

Diagram: Structure of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Caption: Chemical structure of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate.

The Boc protecting group is notoriously labile under acidic conditions, which represents a primary degradation pathway.[5] Additionally, thermal decomposition of Boc-protected amines can occur at elevated temperatures, proceeding through the formation of a carbamic acid intermediate, which then fragments into the free amine, carbon dioxide, and isobutylene.[6] The hydroxyl group introduces a potential site for oxidation and dehydration reactions, particularly under stress conditions.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability necessitates a multi-pronged approach, combining thermal analysis techniques with forced degradation studies under various stress conditions. This dual strategy provides a comprehensive picture of the molecule's intrinsic stability and its susceptibility to external factors.

Thermal Analysis: Unveiling Intrinsic Stability

Thermal analysis techniques are indispensable for probing the thermal characteristics of pharmaceutical compounds.[7] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses in this domain, offering complementary information on melting points, decomposition temperatures, and mass loss events.[8]

Table 1: Key Parameters from Thermal Analysis

ParameterTechniqueDescriptionSignificance
Melting Point (Tm)DSCTemperature at which the solid-to-liquid phase transition occurs.A sharp melting point is indicative of high purity. A lower or broader melting range may suggest the presence of impurities or degradation.
Onset of Decomposition (Td)TGATemperature at which significant mass loss begins.Indicates the upper limit of thermal stability. Crucial for determining appropriate drying and processing temperatures.
Glass Transition Temperature (Tg)DSCTemperature at which an amorphous solid transitions from a rigid to a more rubbery state.Relevant for amorphous forms of the compound, impacting physical stability and mechanical properties.[9]

A simultaneous TGA-DSC analysis provides a time-efficient method to gather both calorimetric and mass change data from a single sample.[10][11]

  • Instrument Calibration: Calibrate the TGA-DSC instrument for temperature, heat flow, and mass using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate into an alumina or platinum pan.

  • Analysis Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond its decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • From the DSC curve, determine the melting point as the peak temperature of the endothermic event.[11]

    • From the TGA curve, determine the onset of decomposition as the temperature at which a significant weight loss is observed.[11]

Forced Degradation Studies: Simulating Real-World Stress

Forced degradation, or stress testing, is a critical component of stability assessment, designed to identify potential degradation products and pathways under more severe conditions than those encountered during accelerated stability testing.[12][13][14] These studies are instrumental in developing and validating stability-indicating analytical methods.[15]

G cluster_stress Stress Conditions cluster_analysis Analytical Characterization cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/DAD Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC LCMS LC-MS HPLC->LCMS Pathway Degradation Pathway Elucidation HPLC->Pathway NMR NMR Spectroscopy LCMS->NMR LCMS->Pathway NMR->Pathway Method Stability-Indicating Method Development Pathway->Method Profile Impurity Profile Method->Profile API API Sample (Tert-butyl 4-hydroxy-1- azaspiro[4.4]nonane-1-carboxylate) API->Acid API->Base API->Oxidation API->Thermal API->Photolytic

Caption: A typical workflow for conducting forced degradation studies.

The following are foundational protocols for stress testing. The extent of degradation should be targeted at 5-20% to avoid the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.

  • Acid and Base Hydrolysis:

    • Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) and monitor the degradation over time by a suitable analytical technique like HPLC.

    • Neutralize the samples before analysis.

    • Causality: The amide-like Boc group is susceptible to hydrolysis, particularly under acidic conditions, which can cleave the protecting group.[16]

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%).

    • Store the solution at room temperature, protected from light, and monitor for degradation.

    • Causality: The tertiary amine and the secondary alcohol are potential sites for oxidation.

  • Thermal Degradation:

    • Expose the solid compound to elevated temperatures (e.g., 80 °C) in a controlled environment.[12]

    • Analyze samples at various time points.

    • Causality: High temperatures can induce the thermolytic cleavage of the Boc group.[6][17][18]

  • Photolytic Degradation:

    • Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Causality: To assess the compound's sensitivity to light, which can induce photolytic reactions.[16]

Computational Approaches to Stability Prediction

In addition to experimental studies, computational chemistry can provide valuable insights into the thermodynamic stability of a molecule. Quantum mechanical calculations can be employed to determine the relative energies of the parent molecule and its potential degradation products, thereby predicting the most likely degradation pathways.

Table 2: Computational Methods for Stability Assessment

MethodApplicationInsights Gained
Density Functional Theory (DFT)Calculation of molecular energies and reaction barriers.Prediction of the most thermodynamically favorable degradation pathways.
Molecular Dynamics (MD) SimulationsSimulation of molecular motion over time.Assessment of conformational stability and interactions with solvent molecules.

Long-Term and Accelerated Stability Studies

While forced degradation provides a rapid assessment, long-term and accelerated stability studies are required by regulatory agencies to establish a product's shelf-life.[19][20] These studies are conducted under specific temperature and humidity conditions as defined by the International Council for Harmonisation (ICH).[21]

Table 3: ICH Conditions for Stability Testing

Study TypeStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

The data from these studies are used to predict the shelf-life of the drug substance.[22][23]

Conclusion: A Holistic Approach to Ensuring Stability

The thermodynamic stability of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is a multifaceted property that requires a comprehensive and systematic evaluation. By integrating thermal analysis, forced degradation studies, computational modeling, and long-term stability testing, researchers and drug development professionals can gain a thorough understanding of the molecule's degradation pathways and establish appropriate storage and handling conditions. This holistic approach is not merely a regulatory requirement but a fundamental aspect of ensuring the quality, safety, and efficacy of the final pharmaceutical product. The insights gained from these studies are invaluable in mitigating risks and accelerating the journey from a promising molecule to a life-changing medicine.

References

  • PerkinElmer. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
  • Rao, N. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS.
  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • TSI Journals. (2024, February 29). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods.
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress.
  • NextSDS. (n.d.). tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate.
  • Benchchem. (n.d.). selective deprotection of Boc amines in the presence of other protecting groups.
  • Labinsights. (2023, May 8). Accelerated Shelf-Life Testing to Assess Drug Stability.
  • Sigma-Aldrich. (n.d.). tert-Butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate.
  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery.
  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • King, S. P., et al. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests.
  • Pharmapproach. (2025, April 21). Stability Studies in Pharmaceuticals: The Science Behind Shelf Life and Proper Storage.
  • Veeprho. (2025, September 23). Shelf-Life Determination of Drug Product.
  • PMC. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
  • Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaguideline. (2014, September 1). Shelf Life Estimation of Pharmaceutical Products.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Author, A. A. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
  • ResearchGate. (2026, February 5). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF.
  • Author, A. A. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • PubChemLite. (n.d.). Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (C13H23NO3).
  • Chemspace. (n.d.). Tert-butyl 4-hydroxy-4-(prop-1-en-2-yl)-1-azaspiro[4.4]nonane-1-carboxylate.
  • ResearchGate. (2026, January 26). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • Pharmacy 180. (n.d.). Drug degradation pathways.
  • Benchchem. (n.d.). The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide.
  • PMC. (2019, December 17). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.
  • Wiley-VCH. (n.d.). Compendium of Drug Degradation Pathways.
  • PubChem. (n.d.). (S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate.
  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • ContextMinds. (2026, March 9). Degradation pathway: Significance and symbolism.
  • Chemspace. (n.d.). Tert-butyl 4-hydroxy-4-methyl-1-azaspiro[4.4]nonane-1-carboxylate.
  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
  • ResearchGate. (n.d.). Thermal Stability Study of 4-tert-Butylphenol.
  • IUPAC. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs.

Sources

A Comprehensive Technical Guide to Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-azaspiro[4.4]nonane framework is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides a unique scaffold for exploring chemical space in drug discovery. This guide provides a detailed technical overview of a key derivative, Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate. We delve into its core physicochemical properties, with a focus on its exact mass and molecular weight, and present a validated workflow for its synthesis, purification, and rigorous analytical characterization. The methodologies described herein are designed to ensure scientific integrity, providing researchers with the foundational knowledge required to confidently utilize this versatile building block in their development programs.

Core Physicochemical Properties

Unambiguous identification of a chemical entity begins with a thorough understanding of its fundamental properties. Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is a Boc-protected amino alcohol whose spirocyclic nature imparts significant conformational rigidity. Its key identifiers and physicochemical properties are summarized below.

PropertyValueSource
IUPAC Name tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylateN/A
CAS Number 1909337-72-9[1]
Molecular Formula C₁₃H₂₃NO₃[2]
Molecular Weight 241.33 g/mol [3]
Exact Mass (Monoisotopic) 241.1678 Da [2]
Appearance White to Yellow Solid
InChIKey WDPCWAUAPKJGQB-UHFFFAOYSA-N[2]
SMILES CC(C)(C)OC(=O)N1CCC(C12CCCC2)O[2]
Predicted XlogP 1.7[2]

Synthesis and Purification

The synthesis of specific isomers of substituted azaspirocycles requires careful strategic planning to control regiochemistry. The following section outlines a generalized, yet robust, multi-step approach for the synthesis of the title compound, followed by a standard purification protocol.

Proposed Synthetic Workflow

The causality behind this proposed pathway lies in building the spirocyclic core first, followed by a regioselective functionalization and final protection. This ensures that the hydroxyl group is installed at the desired C4 position.

G cluster_0 Phase 1: Spirocycle Formation cluster_1 Phase 2: Functionalization & Protection cluster_2 Phase 3: Purification A 1. Precursor Synthesis (e.g., Alkylation of a pyrrolidinone derivative) B 2. Intramolecular Cyclization (e.g., Dieckmann condensation or radical cyclization) A->B Reaction C 1-Azaspiro[4.4]nonan-4-one (Keto-intermediate) B->C Formation D 3. Ketone Reduction (e.g., NaBH₄, L-Selectride®) Controls regiochemistry C->D Intermediate Processing E Racemic 1-Azaspiro[4.4]nonan-4-ol D->E Reduction F 4. N-Boc Protection (Boc₂O, base) Masks nucleophilicity E->F Protection G Target Compound Tert-butyl 4-hydroxy-1-azaspiro [4.4]nonane-1-carboxylate F->G Final Product H 5. Flash Column Chromatography (Silica gel) G->H Purification I Purified Product (>95% Purity) H->I Isolation

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Generalized Approach

This protocol is a composite based on established methods for synthesizing related azaspirocyclic structures.[4][5][6]

  • Spirocyclization to form 1-Azaspiro[4.4]nonan-4-one:

    • Rationale: The initial formation of the keto-intermediate is a critical step that defines the spirocyclic core. Methods like intramolecular radical cyclization offer efficient routes.[4]

    • Procedure: A suitable N-alkenylated haloamide precursor is treated with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) in a non-polar solvent like cyclohexane. The reaction is heated to initiate the cyclization cascade.

    • Validation: Progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Reduction to 1-Azaspiro[4.4]nonan-4-ol:

    • Rationale: Selective reduction of the ketone at the C4 position yields the required alcohol. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.

    • Procedure: The crude 1-azaspiro[4.4]nonan-4-one is dissolved in methanol at 0 °C. NaBH₄ is added portion-wise, and the reaction is stirred until completion.

    • Validation: TLC analysis will show the disappearance of the ketone spot and the appearance of a more polar alcohol spot.

  • Boc-Protection:

    • Rationale: The Boc (tert-butyloxycarbonyl) group is introduced to protect the secondary amine. This modification is standard in peptide synthesis and medicinal chemistry to prevent undesired side reactions in subsequent steps.

    • Procedure: The synthesized 1-azaspiro[4.4]nonan-4-ol is dissolved in a solvent like dichloromethane. Di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base (e.g., triethylamine) are added, and the mixture is stirred at room temperature.

    • Validation: The reaction can be monitored by LC-MS, looking for the expected mass increase corresponding to the addition of the Boc group (100.07 Da).

  • Purification:

    • Rationale: Flash column chromatography is the standard method for purifying moderately polar organic compounds on a laboratory scale.[4]

    • Procedure: The crude product is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The product is eluted using a gradient of ethyl acetate in hexanes.

    • Validation: Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final compound.

Analytical Characterization for Structural Verification

Confirming the identity and purity of the final compound is paramount. A multi-technique approach, combining mass spectrometry and NMR spectroscopy, provides an irrefutable structural confirmation.

Analytical Workflow

The logical flow ensures that the molecular formula is first confirmed before undertaking a more detailed structural elucidation.

G A Purified Synthetic Product B Mass Spectrometry (LC-ESI-MS) High-Resolution Analysis A->B Sample C Mass Confirmation - Does [M+H]⁺ match 242.1751? - Does exact mass match C₁₃H₂₃NO₃? B->C Data D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) C->D Yes G Failed Analysis Re-evaluate Synthesis/Purification C->G No E Structural Confirmation - Is connectivity correct? - Is it the 4-hydroxy isomer? D->E Data F Identity Confirmed Structurally Pure Compound E->F Yes E->G No

Caption: Logical workflow for the analytical characterization.

Mass Spectrometry (MS)
  • Expertise & Rationale: Electrospray Ionization (ESI) is the premier technique for this analysis. As a polar and non-volatile molecule, the compound is perfectly suited for ESI, which generates ions from a liquid solution with minimal fragmentation.[7] This "soft" ionization method typically produces a strong protonated molecular ion ([M+H]⁺), which is ideal for confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) is then used to measure the exact mass, allowing for the confident determination of the elemental formula.[4]

  • Protocol for LC-ESI-MS Analysis:

    • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of methanol or acetonitrile.

    • LC Conditions:

      • Column: C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • MS Conditions (Positive Ion Mode):

      • Ion Source: ESI.

      • Scan Range: m/z 100-500.

      • Capillary Voltage: 3-4 kV.

      • Data Acquisition: Full scan mode for initial identification, followed by targeted MS/MS on the precursor ion if further fragmentation data is needed.

  • Expected Mass Spectrometry Data: The monoisotopic mass of C₁₃H₂₃NO₃ is 241.1678 Da. The following table lists the predicted m/z values for common adducts that would be observed.[2]

AdductFormulaCalculated m/z
[M+H]⁺ [C₁₃H₂₄NO₃]⁺242.1751
[M+Na]⁺ [C₁₃H₂₃NNaO₃]⁺264.1570
[M+K]⁺ [C₁₃H₂₃NKO₃]⁺280.1310
[M-H]⁻ [C₁₃H₂₂NO₃]⁻240.1605
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Rationale: While MS confirms the mass and formula, it cannot distinguish between isomers (e.g., 4-hydroxy vs. 7-hydroxy). NMR spectroscopy is the definitive technique for elucidating the precise molecular structure. 1D spectra (¹H and ¹³C) identify the chemical environments of the atoms, while 2D experiments (like COSY and HSQC) reveal their connectivity, allowing for unambiguous assignment of the 4-hydroxy structure.

  • Protocol for NMR Analysis:

    • Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).

    • Acquisition: Record ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

    • Data Interpretation:

      • ¹H NMR: Expect a sharp singlet around 1.4-1.5 ppm for the nine equivalent protons of the tert-butyl group. A signal corresponding to the carbinol proton (CH-OH) will also be present, along with complex multiplets for the aliphatic protons of the two spiro rings.

      • ¹³C NMR: Look for characteristic signals for the Boc carbonyl (~155 ppm), the quaternary carbons of the tert-butyl group (~80 ppm and ~28 ppm), the spiro-carbon, and the carbon bearing the hydroxyl group (C4).

      • 2D NMR: Use COSY to establish proton-proton couplings within each ring system and HSQC to correlate each proton with its directly attached carbon. This data is crucial to trace the connectivity and confirm the position of the hydroxyl group relative to the nitrogen atom.

Safety and Handling

Professional diligence requires adherence to safety protocols.

  • Hazard Classifications: The compound is classified with the following hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H336: May cause drowsiness or dizziness.[1]

  • Handling Recommendations:

    • Use in a well-ventilated area or chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Store in a tightly sealed container in a cool, dry place.

Applications in Research and Development

Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is not merely an academic curiosity; it is a valuable building block for the synthesis of more complex molecules. The 1-azaspiro[4.4]nonane scaffold is recognized as a key structural element in a wide range of biologically active compounds.[7] Its rigid conformation can help to lock a molecule into a bioactive orientation, improving potency and selectivity for its biological target. Similar spirocyclic amino acid derivatives are critical components in the synthesis of modern therapeutics, such as the antiviral drug ledipasvir.[6] Therefore, this compound serves as a versatile starting material for creating novel libraries of drug candidates.

Conclusion

This guide has provided a comprehensive technical overview of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate, detailing its exact mass (241.1678 Da) and other core properties. We have outlined a robust, multi-step workflow for its synthesis and purification, grounded in established chemical principles. Furthermore, a self-validating analytical strategy combining LC-MS and multi-dimensional NMR has been presented to ensure the unambiguous confirmation of its structure and purity. By understanding these technical details, researchers and drug development professionals can effectively and safely employ this valuable spirocyclic building block to advance their scientific objectives.

References

  • NextSDS. (n.d.). tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate. Retrieved from [Link]

  • Chemspace. (n.d.). Tert-butyl 4-hydroxy-4-(prop-1-en-2-yl)-1-azaspiro[4.4]nonane-1-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (C13H23NO3). Retrieved from [Link]

  • Chemspace. (n.d.). Tert-butyl 4-hydroxy-4-methyl-1-azaspiro[4.4]nonane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate. Retrieved from [Link]

  • Jiménez-González, L., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules, 24(24), 4603. Retrieved from [Link]

  • Chemspace. (n.d.). Tert-butyl 1-azaspiro[4.4]nonane-1-carboxylate. Retrieved from [Link]

  • Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • PubChem. (n.d.). 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile. Retrieved from [Link]

  • Bobyleva, L. G., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2098–2104. Retrieved from [Link]

  • Marqués-López, E., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5693. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Boc Deprotection of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Amine Deprotection in Spirocyclic Scaffolds

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amine functionalities. Its widespread adoption is attributed to its stability across a broad spectrum of chemical environments, including basic, nucleophilic, and reductive conditions, and its facile and clean removal under acidic conditions.[1][2] This dual nature makes it an invaluable tool in multi-step syntheses of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1][3]

The target molecule, 4-hydroxy-1-azaspiro[4.4]nonane, represents a valuable spirocyclic scaffold. Such three-dimensional structures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activity.[4][5][6] The Boc-protected precursor, tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate, allows for the stable storage and handling of this scaffold. The subsequent deprotection of the Boc group is a critical step to unmask the secondary amine, enabling further functionalization and elaboration into more complex drug candidates.

This document provides a detailed guide for the efficient and high-yielding deprotection of tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate. We will explore two robust, commonly employed protocols utilizing Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), respectively. The scientific rationale behind the choice of reagents and reaction conditions will be discussed, alongside a detailed mechanistic explanation, troubleshooting advice, and comprehensive referencing to foundational literature.

Mechanism and Scientific Rationale

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established E1 elimination mechanism.[7][8] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA or HCl.[2][9] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent tert-butyl-oxygen bond.

The protonated intermediate then undergoes fragmentation to generate a stable tert-butyl cation and a carbamic acid intermediate.[1][7] The carbamic acid is inherently unstable and readily decomposes, releasing carbon dioxide gas and the free amine.[1][8] The evolution of gaseous byproducts, isobutylene (formed from the deprotonation of the tert-butyl cation) and carbon dioxide, provides a strong thermodynamic driving force, pushing the reaction to completion.[10] The liberated amine is subsequently protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

The choice between TFA and HCl often depends on the substrate's sensitivity to the acidic conditions and the desired form of the final product. TFA is a strong acid that is easily removed in vacuo, while HCl in an organic solvent like dioxane provides the product directly as its hydrochloride salt, which can be advantageous for purification and handling.[11][12][13][14]

Experimental Protocols

Two primary methods for the Boc deprotection of tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate are presented below. The choice of method may be guided by the desired salt form of the product and the available reagents.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and generally effective method for Boc deprotection. The use of DCM as a solvent ensures good solubility for a wide range of substrates.

Materials:

  • Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (1.0 eq) in anhydrous dichloromethane to a concentration of approximately 0.1-0.2 M.

  • Acid Addition: At room temperature, add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution. Caution: TFA is corrosive and volatile; handle in a fume hood with appropriate personal protective equipment.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed (typically 1-4 hours).[1][13]

  • Work-up:

    • Upon completion, remove the excess TFA and DCM by concentrating the reaction mixture under reduced pressure using a rotary evaporator.[10]

    • Dissolve the resulting residue in ethyl acetate or dichloromethane.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid. Caution: Carbon dioxide gas will evolve, which may cause pressure to build up in the separatory funnel.[1][10]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-hydroxy-1-azaspiro[4.4]nonane.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization if necessary.[1]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is highly efficient and often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.[11][12][14]

Materials:

  • Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, place tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (1.0 eq).

  • Reagent Addition: Add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equivalents of HCl).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The hydrochloride salt of the product may precipitate out of the solution during the reaction.[10]

  • Product Isolation:

    • Monitor the reaction by TLC to ensure the complete consumption of the starting material.

    • Upon completion, add anhydrous diethyl ether to the reaction mixture to enhance the precipitation of the hydrochloride salt.[10]

    • Collect the solid product by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to obtain 4-hydroxy-1-azaspiro[4.4]nonane hydrochloride.

  • Free Amine Generation (Optional): To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base (e.g., aqueous NaOH or NaHCO₃) and extracted into an organic solvent.

Data Summary and Comparison

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Acid Trifluoroacetic AcidHydrochloric Acid
Solvent Dichloromethane1,4-Dioxane
Typical Reaction Time 1-4 hours[1]1-2 hours[10]
Reaction Temperature Room TemperatureRoom Temperature
Product Form Free Amine (after work-up)Hydrochloride Salt
Work-up Aqueous basic wash required[1]Precipitation and filtration[10]
Advantages Easily removable solvent and excess acid.Often provides a crystalline product; simple isolation.[11][12]
Disadvantages Requires a separate neutralization step.Dioxane is a peroxide-forming solvent.

Visualizing the Deprotection Workflow

Boc_Deprotection_Workflow cluster_protocol1 Protocol 1: TFA/DCM cluster_protocol2 Protocol 2: HCl/Dioxane P1_Start Boc-protected azaspiro[4.4]nonane P1_Dissolve Dissolve in DCM P1_Start->P1_Dissolve P1_Add_TFA Add TFA (5-10 eq) P1_Dissolve->P1_Add_TFA P1_React Stir at RT (1-4h) P1_Add_TFA->P1_React P1_Evaporate Concentrate in vacuo P1_React->P1_Evaporate P1_Workup Aqueous NaHCO₃ wash P1_Evaporate->P1_Workup P1_Dry Dry & Concentrate P1_Workup->P1_Dry P1_Purify Purification P1_Dry->P1_Purify P1_Product Free Amine Product P1_Purify->P1_Product P2_Start Boc-protected azaspiro[4.4]nonane P2_Add_HCl Add 4M HCl in Dioxane P2_Start->P2_Add_HCl P2_React Stir at RT (1-2h) P2_Add_HCl->P2_React P2_Precipitate Precipitate with Ether P2_React->P2_Precipitate P2_Filter Filter and Dry P2_Precipitate->P2_Filter P2_Product Hydrochloride Salt Product P2_Filter->P2_Product

Caption: Comparative workflow for Boc deprotection protocols.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC or LC-MS analysis indicates the presence of starting material after the recommended reaction time, the reaction may be gently warmed (e.g., to 40 °C) or the amount of acid can be increased.[7] For some sterically hindered substrates, longer reaction times may be necessary.

  • Side Product Formation: The tert-butyl cation generated during the reaction is a reactive electrophile that can potentially alkylate nucleophilic functional groups. While the hydroxyl group in the target molecule is a secondary alcohol and less prone to alkylation, it is a possibility. If side product formation is observed, the addition of a scavenger such as triethylsilane or anisole to the reaction mixture can trap the tert-butyl cation.

  • Product Isolation Issues: If the hydrochloride salt in Protocol 2 does not precipitate, the solution can be concentrated under reduced pressure and the residue triturated with diethyl ether to induce solidification. In cases where the free amine (from Protocol 1) is water-soluble, extraction with a more polar solvent or saturation of the aqueous layer with NaCl may be required to improve recovery.

  • Salt to Free Base Conversion: When the final product is the hydrochloride salt, and the subsequent reaction requires the free amine, a simple workup with a base such as saturated aqueous sodium bicarbonate or sodium hydroxide is necessary. Ensure complete neutralization before extracting the free amine into an organic solvent.

Conclusion

The deprotection of tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is a critical and straightforward transformation that opens the door to a variety of synthetic elaborations. Both the Trifluoroacetic Acid and Hydrochloric Acid protocols described herein are robust and reliable methods for achieving this deprotection. Careful consideration of the desired final product form and the scale of the reaction will guide the optimal choice of protocol. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and efficiently access the valuable 4-hydroxy-1-azaspiro[4.4]nonane scaffold for their drug discovery and development endeavors.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOotGEx8e8YegpsxXxthtkM5vqHAo2LLlEBJl15fpdggninu_AFRf_KeShxDptT3klWyqlMPGPB2mwSF9ZrpFKdpCGDGZr9JpbTPZnDOcixNJfMTsi6ZmrbOhZRu8-f6xK4fOXuUdNkLbmjLHdwW2KDeM_uICpVntCTDc_Jftv-QaDq32zmJTBHNRCW2k2TWE17YypHGWSo1wgDzdmmBNloF2yKNe1pbc=]
  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). J Pept Res, 58(4), 338-41. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElxiRDzGlT1hwNCy51F2tT2icWQkc0lcG3ul9JGKs7VjEAAXIHXdSkOxYizXEoKHxVQCUaxvOGynlXDVM-MSQdmaXv3Yui8HXNkgLddm6jpn1AUkxXgpiANmTk4uskKgqHF1E=]
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6WoWNzm5wo5cN71prZjouPkAwMZsKK117Y7diRcb50DhL6VW8x1tZi8aucY0MkKeBcW5SGGyvnjsSEGaFU03fkR5cmUxcfu7KjKeVWFudX3-4EsYz41xs7H8e5Q_1ydbhYpK-QjLi7iqjyCMjFOVDMFYWCxFaSajCVgyaZ6SZXXIpU9xyUg2OKhNPkar8LGRnnRQf8r0r5kLC6c5iH_aMZMweYuXvTgfmwIA=]
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. [https://vertexaisearch.cloud.google.
  • BenchChem. (2025). Technical Support Center: Boc Deprotection in Acidic Conditions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSZRbuWIaKX9xYWVgL_swSLi3U4YkmqxQoS_bNI0FIHW94IJCz8UL721CC6wVT_Ae5epEp2ZezfoBtzWow32C4YF5UVTS1Ezdm-LRllfRO0I3DvDRhZA-2hqCK7CnJyaacEbZAIjLKI01ujDJxFAn21NG5BO8fOCine6JW9DYd3HiZTzqnTDeInewhtS0qI0HKZWg4JronkJWY]
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUTQ0Msg-3bGox2j4oHBosK6i-3NWqhozT1YGtIsS9e0smlv0s6gyuuVsQN6lV8-Su7tjob_35l8LJaC0r3cnPio724zKZTf8__xkUneiZrJuJt6DjYMaoQY_lBbi2qelBkhY_A3M3o6widw==]
  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiSlXaxjm2DgYvKHN1OzXEHI26HGF7KNJ_0kPgTQLAkU6_klwW_-14N7Gv0fPKGssCegGpjEQnCI3oi5rN-P7aT7aK16A205gh068Vv6aOMuZZQ63w8pOiRoXToaNxNGGuYlralOZzAOfh2NSZCpv28Xbp]
  • BenchChem. (n.d.). Experimental procedure for deprotection of Boc-protected amines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo9vCdLF4YWT-AV1eyEBt_5BtU2jPez7LT3of6GDgYyEjjNlvkahkFURHg6zyYtvpz56ToqeD6O1ahrpkunC40JECjGhK9L2_4kbiX6MhHJBkHMLLVWZNyzUIl47fxHsJZGkY1StVgv-BQdHiv1MCkDSyWCXD32mElgoTGZSrmbmUazrRVKInZPODirPYnkZM6RJiOrWKmNLJP0A==]
  • ACS Publications. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMjzqgr9pTImv1MBwG2otHbkaue8pdInBYVB6iDCsoqqt9IfnNCPHUgWEvbiXU49rdyWxBis6S80v0JYskBPGCNQoXYY9k_syb3MSUgYqgRoSZKSU1K4SYCiup0JxIQTEmzOPN]
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [https://vertexaisearch.cloud.google.
  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJpj4_MbagUHvYPoGDVum-in4jY7NOu7dzaFhsXM0EME8woQaPJmRpscVF5FiZ9lWRQxgFmMRfN3n8iIMYB_G7n-EG7IbsHwhnlARgZ6QyyRQ_uC5l7gRYgkX74YTmxrbOFMfahw==]
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLoySElemli6U-XNxxYj5chb0jQkPinvGXnMPk2ToNaxnLLsb5R9lbFz0zb_OBJb788kGO4cuBmHFtek4LLsej6I_dQTMw9wlAo99xtZA6UCs7Yx468t_IGnAtePdjS1GI3UvE8XvI1aA7zItJ5ZCpBfP5H45tjZ-ML_yTNAu0ZmZ_EeJmyMfBDzTx1W7wykWnMtI=]
  • Fiveable. (2025). TFA Deprotection: Organic Chemistry Study Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcPVccpRZfEqpWQ3aCEk2SuDLtAXFt7UrtmFAELl5eK2lJCoLhvVNlJMrdzLLQWGtcYoClniiFiGHHwtDqkuJDJTx8jqiKi3ifvpsAQgfczOw9L68ukyZpx_sKRvk78vNOutfO9oEfD1yy8U-1G8HBkCgNrSo=]
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaBAtE0RlxxEMneI1mZ97a-Zs8ldWFR4YwpTlPRk_2e-T9unH83H5h5KB85a_bwbJ3fKBhbCyOYhIjW4tXvSTm7XpBTxHsukKiaz_szLtUfnT7Nfk_aaWzXg53GEu7Og2ofYeWNrGNpuNHUw5tlXBOQaUGZjPoYHpXrZZIWpzzLuRieToFAmOrGkX0K_oeQhOJrcxfMbkq]
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwf4xg8LaHdhKwrecd06dPTQPMlzVfMsCPAj-zMGhxN2y5saq-_TKVYs-gMrrVo5mSK9xqcGycSXM4pbCrmTxvq6DXsCJO_POCiodTJLknd9vUdDqKTgYSW3Sj_hVYXkgJYDyPoHCOCXHnc58yM_QzVFQJc6po5u2Z27L9c6k3BZsv303UmFz2iyyx]
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRuzPDNkOb6PAf0_K0ncBVt0WTUr57JFq8GraahHQB6WvTfkqF_7PGaxzt2d964vvfJ6656MnZIk9qcOLIQCH0sB-mAl593Te6kfclRLAQJo5l2bp_BrQPeMhVNny17spdNjQhper6NMHZh6wPa6w30MfnVtdurMq9U6p2duWLkO_iBFGGPDquBctDik6epjMLAg==]
  • Semantic Scholar. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE73aZNNeIpZEgoeJ_7zh2oWBaolLQ7Ao5cgVDAW0LPq5PvzbmLWsHH5UUN3ihrZJFQSddUJ8UH6RWDwLaM6-bFaGGr7JecnTDVPwU1xoygP73tUWsOkKLP8jS63oZ_40ZMPoSIpXSF6Uav1I61K9M89BvV_UQaV2c=]
  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnwSp2bwco1p1RZwHs-FDeQ8uKMMdP1ufzU1QZyE3Mc2wme-NLbhF6iJcfLle-iceTZVifhKZIwwnXPMf2mHB7Sts9qC3lp3p8RfVipeqsMCfbLo8lGp-4mTyoxONu8-zfQhMjL5xspZ3S2LVSO5I=]
  • BenchChem. (2025). Application Notes and Protocols: Selective Deprotection of the Boc Group in tert-Butyl 4-Hydroxybutanoate Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIJ0PMXbLb0fNxIvOB04PVVhqSG1Kf2xSvxxZ4GdEPcsv5bRlBHOS6PnvHrtdfgoAcwxSpCCaxeepPD0nlMuBgOJG1SkqJMMYDIOJXUwjuc4dkTf0AyjaOffjcUxPVgSRiTIoBBB1wq0ESo9v6ZEKSkyxOEnj2vQeHsLGrDkM9WfbBTT8wcbzenrb-oMqq-TxdneSug3Q9_BOqpkVgIj1VD6mnxtnU4kjUSYCa2mZJujybvyVG_wf8WTRVdFtACqjAcPNCxnPgas9epFJhmJ2t0w==]
  • ACS Publications. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1RrxpPi_5zeJbDnZB5nSa-eRy6mYhmpBTyaIu3vMspBZUjVvCJnwImRQGRrwQC8gTqGJhdYbMFX-b1r0OxhvOCrP-nsFxBf6NQ3FTFrvukMLpactlw6c9S5mnkbRaH_is78xO9QGr24vlxA==]
  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyHemy70ERgIl_rdJ2DCW4PCN80lQRTD48N-au2wp1zbqM_gGdbESjF6xnfwuDF_-weyeWR9AwJNqanXsomudmEAPiZMIONXvFybVhdG-fk7Ou6KehjQgRBib4Y2Jd10xxAgH5YgUmanUYM_EIi1WzHDsFNenxyPks7FYGGcEr0ut0BYN-OjOL]
  • BenchChem. (2025). Application Notes and Protocols: Step-by-Step Guide for Boc Deprotection of Tert-butyl N-(4-azidobutyl)carbamate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtmyCYrnylc3uEs1ZHgCK-aeiTz31SdJhO7OVRp9COuWDgSILlDXwUHTnAYOAzA5B7YPlaXWjA4bKA__q3csz5l2KibpcD6-QPZaLSrYMZX9dRnYefHhQcrWkjeyUSnkUQCYjUbnPSjP36rrLhUsjFhMDNY-5UrDXe5C7xK6gcq-h_l2hxOsdsRjN4FwogdyVsje3oVcvKSoW_6V_XQ-uVTg-HfC4FpNe77QTBSzCg6uxcbSn0rfNLY4dnYswx7pf-h2lAa9N_OoAfVQ==]
  • Chemspace. (n.d.). Tert-butyl 4-hydroxy-4-(prop-1-en-2-yl)-1-azaspiro[4.4]nonane-1-carboxylate - C16H27NO3 | CSSB06434406480. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgyYdqAZm5kU2s3cd8Lm9MiUx_3U4d6S_mXwJvEaNRuCYwhlialg5wnPS3EA4z_28chISqh7R8kLQ11rPzam27vwjYKdZIe2dj8uvFYTZ27Sykrrn6YQRq63_-0ic-M_RibwnqPufy]
  • PMC. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJdXwDk4n26uqBVLJnXhle-Y4I3V7MF0UsL_LGwbcGBueWpcgrdAwt84OjvZDKicPLJRMmdOqlPFO63vevEav6l1iIf8e-FHm1RajlODqkk11FpjchKG-XnDnidtC5ZB73r4MBXYETedt70A==]
  • BenchChem. (2025). Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3Jgl29lrR5jwepiag8LiyHgNkYGEs8rHkdwbdt_EST0eplrM2mH0oszr1FGpjj975XQzK6L1dblnPrseUNX3AW2ejReGbE1lVuVhUMLcJMGuqh1X0KI4cwRFpEvqKXu25Wp2ULh773Fx1m3_wIo3i-iz6JGG6XyrKz2S8_ZOC00avvUQmwM1t3CxbtedrjtjruKzwYWVVAVkTBGH-]
  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmARQzT51XuS6bd0W5og0O1SxPNj4ViC7FJzVpsERJVcEQ-OmT1yBIIqKu5hd3WJwOEzYZlKcIjntmgVQjICqovCmsd_irJLxFri3JYcCJKQRRkaByXeGjmIF_HoFCotodFTJNgQxZnUnDQw==]
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkDuS-GxxHyI5mFbCJf9Azs8T_28gAt1RRFnkLUuiIXlnY7xCK_nyHo7EHSt8M-x6QnkcuDRMOA-5GuSbOigP0fdtHobaq4D5ECm05t8NAwj3yAXSw67qccIjpUvuG1vCzJyFopptm3A5SL0tl7Y-uXufS898IGJ3Xcn_yqEetLzDq-2iyVG6uOMI6A_nxjmT2sytIPF4_LFBMzt2WSYmRyHZMfmQW7-pSwnZDkXzG9pXWzLW94HVxGQWAnVr0LtlckUh6UhEWVNQzA--baqyk5lZDFA==]
  • PubChemLite. (n.d.). Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (C13H23NO3). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDTedzh7BdpOSla4QvLLGUToPeIwE233obAG0eTZXlNkJ9hSkF0tEjnygDERr8rkODBv-2RoIlB6ZftF7RZif-yRkAoNS3lN0lRF8yjQHjplsWP5ymRqTt20P2DFt36-U13ruLxuiALbwkHMh1yA==]
  • NextSDS. (n.d.). tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRaxxmFw2a0bRorBjBcOPo1nKVuJHKmFTFuqqpmb7Rg4r1zL2pXUMUWrnJBj0OXLJ6UD9o9RBHR6YAIbyr0rgOuZlEBx1_Rc7FRonHBap2nIM1251rkO77x56hoJYf9Xg4HWBOyAmXhRIlBax3Kesa0aretic8wEnmUYzLSCUEbWJvPYTOMIyKqiN2RLh88j1WEA1pA-cNiben6CC_tw==]
  • AWS. (n.d.). Supporting Information A High-Temperature Boc-Deprotection in Flow and Its Application in Multi-step Reaction Sequences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAS30lZ9Wxa34H74rLRDjqe9k26tD8IDG2Vg31_6iLiLhS8bUOQZtYqFqW1ws9f0LpBQU7iOpN3SWDighbbHOurzdt3sWnFQKSEoJwFaSPFMMMTDqp44GSND6yjE-_JovEZqHLlDIWrKWMhCvq4Ag6iVs0HLZqlr8xOicn3UBBofeKJQ==]
  • Semantic Scholar. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhKr9zBWZrGu8FDisFugddIF9qBzIWc8emFPWYcBbwrVIUx8GqMJYfAa7VbjxjMqlchZap2r17kWqvzqMty9P8GBAto5CJjDfy3eouEAxZvezq4lybXEbQuwpFXNc9fQExX-igkQmNLiq_SQ7MMt6KQzMZpdOIzN-yceptUTnV1iJCub7jG3lB]
  • ResearchGate. (2026). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvozohd2N718yAQ-Tnj3b666xJCDqwRTvTR6_Bi_YtTbw6l_OQc8vr0HyxsIjOaKV_d8ihgD1M6dIiA6Ksa8c6c7833IcxmmQxjM2JeX8EhsvXw3adjcSuUKYhEw46XU2NaHwm0-ZwLoP8dOf3vecOXlKsEWtsR23srVy0vduh3lxHThbIughS1ggADI8GeF6_nzXqIPB9zAN0nUAY35hmZHWkEJYXwVpWqewoWa_7hQc-Zpg4JncKEXJLUvfhBkqkx9ed]
  • MDPI. (2012). Preparative Isolation and Purification of Four Compounds from Cistanches deserticola Y.C. Ma by High-Speed Counter-Current Chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs3caMDrcvz2WWIi6LpbNoJKDJfPYR3nPawIgxDLnaR5eXVOIoswWGx0BxBlF6xt8W3LYn6XcLcqFwPNibMvcx1jmphpfQN-hf7hU5tOJ27Ogy5eHEaFYt2m0I9ajDtrfLsQ==]

Sources

Application Notes and Protocols for the Selective Oxidation of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate to Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spirocyclic Ketones in Modern Drug Discovery

Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are of paramount importance in medicinal chemistry and drug development. The unique three-dimensional architecture of these frameworks allows for novel explorations of chemical space, often leading to compounds with improved pharmacological properties such as receptor affinity, selectivity, and metabolic stability. The target molecule of this guide, tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate, is a valuable building block for the synthesis of a diverse range of bioactive compounds. Its precursor, the corresponding secondary alcohol, tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate, requires a robust and selective oxidation to yield the desired ketone. The presence of the Boc-protecting group and the nitrogen atom within the spirocyclic system necessitates the use of mild and efficient oxidation methods to avoid side reactions and preserve the integrity of the molecule.[1]

This comprehensive guide provides an in-depth analysis of various modern oxidation protocols applicable to this transformation. We will delve into the mechanistic rationale behind each method, offering detailed, step-by-step protocols and a comparative analysis to aid researchers in selecting the optimal conditions for their specific needs.

Comparative Analysis of Key Oxidation Methodologies

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. For a substrate such as tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate, the choice of oxidant is critical. The ideal method should be high-yielding, tolerant of the Boc-protecting group, and proceed under mild conditions to prevent unwanted side reactions. Here, we compare four widely-used and effective methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, Parikh-Doering Oxidation, and TEMPO-Catalyzed Oxidation.

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures, followed by the addition of a hindered base like triethylamine.[2][3] It is renowned for its mildness and high yields, with a general tolerance for a wide array of functional groups.[2] The primary drawbacks are the requirement for low temperatures (-78 °C) and the production of the volatile and malodorous dimethyl sulfide as a byproduct.[4][5]

Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), in a chlorinated solvent at room temperature.[6][7] This method is exceptionally mild, convenient for small to medium-scale reactions, and generally provides high yields with a simple workup.[8] However, DMP is a potentially explosive reagent and can be costly for large-scale syntheses. The reaction produces acetic acid as a byproduct, which may require buffering with a mild base like sodium bicarbonate to protect acid-sensitive substrates.[6]

Parikh-Doering Oxidation: As a modification of activated DMSO oxidations, the Parikh-Doering protocol uses the sulfur trioxide-pyridine complex (SO₃·Py) to activate DMSO.[9][10] A significant advantage of this method is that it can be conducted at or near room temperature, circumventing the need for cryogenic conditions.[10][11] It is known for its mildness and tolerance of many functional groups.[9]

TEMPO-Catalyzed Oxidation: This method employs a catalytic amount of the stable nitroxyl radical, 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), in conjunction with a stoichiometric co-oxidant.[12] A common and cost-effective co-oxidant is sodium hypochlorite (bleach) in a biphasic system.[13] TEMPO-catalyzed oxidations are highly selective for primary and secondary alcohols and are considered a "green" chemistry alternative due to the use of a catalyst and an inexpensive, environmentally benign terminal oxidant.[14]

Data Summary of Oxidation Methods
Oxidation MethodKey ReagentsTypical Solvent(s)Temperature (°C)Typical Reaction TimeExpected YieldKey Advantages & Disadvantages
Swern Oxidation (COCl)₂, DMSO, Et₃NDichloromethane (DCM)-78 to RT1-3 hours>90%Advantages: High yield, mild, wide functional group tolerance.[15] Disadvantages: Cryogenic temperatures required, malodorous byproduct (DMS), evolution of toxic CO gas.[4][5]
Dess-Martin Periodinane DMP, NaHCO₃ (optional)Dichloromethane (DCM)Room Temperature0.5-2 hours>90%Advantages: Very mild, room temperature, fast, simple workup.[7][8] Disadvantages: Reagent is potentially explosive and expensive, stoichiometric waste.[16]
Parikh-Doering Oxidation SO₃·Py, DMSO, Et₃NDCM, DMSO0 to Room Temperature1-4 hours>90%Advantages: Mild conditions, no cryogenic temperatures needed.[10][11] Disadvantages: SO₃·Py is hygroscopic, can require excess reagents.[9]
TEMPO/Bleach TEMPO (cat.), NaOCl, KBr, NaHCO₃DCM/Water0 to Room Temperature0.5-2 hours>85%Advantages: Catalytic, inexpensive and green co-oxidant, highly selective.[14] Disadvantages: Biphasic reaction requires vigorous stirring, potential for chlorination side reactions with sensitive substrates.

Experimental Protocols

General Workflow for Oxidation of tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Oxidation Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Set up reaction vessel under inert atmosphere (N₂ or Ar) Reagents Dissolve starting alcohol in anhydrous solvent Setup->Reagents Cooling Cool reaction mixture to specified temperature Reagents->Cooling Addition Add oxidizing agent(s) dropwise Cooling->Addition Stirring Stir at specified temperature Addition->Stirring Monitoring Monitor reaction by TLC or LC-MS Stirring->Monitoring Quench Quench the reaction Monitoring->Quench Extraction Extract with organic solvent Quench->Extraction Wash Wash organic layer Extraction->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: General workflow for the oxidation reaction.

Protocol 1: Swern Oxidation

This protocol is adapted from a similar procedure for the oxidation of a spirocyclic alcohol.[17]

Materials:

  • tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add anhydrous DCM (e.g., 0.2 M solution relative to the alcohol).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq.) to the stirred DCM.

  • In a separate flask, prepare a solution of anhydrous DMSO (3.0 eq.) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 30 minutes at -78 °C.

  • Dissolve tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Stir the reaction for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise to the flask, and continue stirring for 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on standard procedures for DMP oxidations.[7][8]

Materials:

  • tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Standard glassware

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (1.0 eq.) and anhydrous DCM (e.g., 0.1 M solution).

  • Add sodium bicarbonate (2.0 eq.) to buffer the reaction mixture.

  • Add Dess-Martin Periodinane (1.2-1.5 eq.) in one portion to the stirred suspension at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid byproducts dissolve and the two layers become clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Parikh-Doering Oxidation

This protocol is based on general procedures for the Parikh-Doering oxidation.[9][10]

Materials:

  • tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

  • Sulfur trioxide pyridine complex (SO₃·Py)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (1.0 eq.), anhydrous DCM, anhydrous DMSO (3.0-5.0 eq.), and triethylamine (3.0-5.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfur trioxide pyridine complex (1.5-3.0 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: TEMPO-Catalyzed Oxidation with Bleach

This protocol is adapted from the well-established Anelli-Montanari procedure.[13]

Materials:

  • tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

  • TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Aqueous sodium hypochlorite (NaOCl, household bleach, ~5-6%)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (1.0 eq.), TEMPO (0.01 eq.), and KBr (0.1 eq.) in DCM.

  • Add saturated aqueous NaHCO₃ solution.

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add the aqueous NaOCl solution (1.2 eq.) dropwise, ensuring the internal temperature remains below 5 °C. A color change from orange to pale yellow is often observed.

  • Stir the reaction vigorously at 0 °C for 30-60 minutes, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess oxidant.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights

Understanding the reaction mechanisms provides a rationale for the experimental conditions and potential side products.

Oxidation Mechanisms Simplified Reaction Mechanisms cluster_swern Swern Oxidation cluster_dmp Dess-Martin Oxidation cluster_tempo TEMPO-Catalyzed Oxidation Swern1 DMSO + (COCl)₂ → [Me₂SCl]⁺Cl⁻ Swern2 Alcohol + [Me₂SCl]⁺ → Alkoxysulfonium Salt Swern1->Swern2 Swern3 Base-mediated Elimination Swern2->Swern3 Swern4 Ketone + Me₂S Swern3->Swern4 DMP1 Alcohol + DMP → Iodinane Intermediate DMP2 Intramolecular Proton Transfer DMP1->DMP2 DMP3 Reductive Elimination DMP2->DMP3 DMP4 Ketone + IBX-acetate DMP3->DMP4 TEMPO1 TEMPO + NaOCl → Oxoammonium Ion (TEMPO⁺) TEMPO2 Alcohol + TEMPO⁺ → Ketone + Hydroxylamine TEMPO1->TEMPO2 TEMPO3 Hydroxylamine + NaOCl → TEMPO (Catalyst Regeneration) TEMPO2->TEMPO3 TEMPO3->TEMPO1

Caption: Simplified mechanisms of key oxidation reactions.

Conclusion and Recommendations

The oxidation of tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate to the corresponding ketone is a crucial step in the synthesis of complex nitrogen-containing molecules. This guide has detailed four robust and reliable methods for this transformation.

  • For high-yielding, reliable, and well-established results on a lab scale, Swern Oxidation and Dess-Martin Periodinane Oxidation are excellent choices.

  • The Parikh-Doering Oxidation offers a valuable alternative to the Swern protocol by avoiding cryogenic temperatures.

  • For large-scale syntheses where cost and environmental impact are major considerations, the TEMPO-catalyzed oxidation is highly recommended.

The choice of method will ultimately depend on the specific requirements of the research, including scale, available equipment, and the sensitivity of other functional groups that may be present in more complex derivatives.

References

  • Parikh, J. R., & Doering, W. von E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507.
  • Parikh–Doering oxidation. In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Activated Dimethyl Sulfoxide. (n.d.).
  • Wipf, P., & Maciejewski, J. P. (2011).
  • Parikh-Doering Oxidation. (2014, May 1). Chem-Station Int. Ed.[Link]

  • TEMPO-Mediated Oxidations. (n.d.).
  • Standard Workup Procedure for Dess-Martin Oxidation: Application Notes and Protocols. (2025). BenchChem.
  • tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.
  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. (n.d.).
  • tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. PubChem. Retrieved March 17, 2026, from [Link]

  • Dess–Martin oxidation. In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Swern oxidation. In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Swern Oxidation. Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Dess-Martin periodinane. Organic Syntheses. Retrieved March 17, 2026, from [Link]

  • Swern Oxidation. SynArchive. Retrieved March 17, 2026, from [Link]

  • TEMPO-Mediated Oxidations. Atlanchim Pharma. Retrieved March 17, 2026, from a relevant scientific letter source.
  • Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis. (2025). BenchChem.
  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2026, February 7).
  • Efficient Mn—Cu and Mn—Co—TEMPO Catalyzed Oxidation of Alcohols into Aldehydes and Ketones by Oxygen under Mild Conditions.
  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. (2023, September 7). PMC.
  • Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Oxidation of alcohols to carbonyl compounds with molecular iodine in the presence of potassium tert-butoxide.
  • α-Acetoxyarone synthesis via iodine-catalyzed and tert-butyl hydroperoxide-mediateded self-intermolecular oxidative coupling of aryl ketones. (n.d.). PMC.
  • Fe-catalyzed Decarbonylative Alkylative Spirocyclization of N-Arylcinnamamides: Access to Alkylated 1-Azaspirocyclohexadienones. (2020, January 21). MDPI.
  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

Sources

Application Notes & Protocols: Leveraging Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Three-Dimensionality in Drug Design

The modern paradigm of drug discovery is increasingly defined by the principle of "escaping flatland"—a strategic shift away from planar, aromatic-rich molecules towards more three-dimensional, sp³-hybridized carbon-rich scaffolds.[1][2] This evolution is driven by compelling evidence that greater 3D complexity correlates with improved clinical success, primarily by enhancing target specificity, modulating physicochemical properties, and unlocking novel intellectual property space.[1][3]

Spirocyclic systems, characterized by two rings sharing a single quaternary carbon atom, are at the forefront of this movement.[1][4] Their rigidified, well-defined architecture offers medicinal chemists a powerful tool to:

  • Constrain Molecular Conformation: Reducing the number of rotatable bonds minimizes the entropic penalty upon binding to a biological target, often leading to enhanced potency.[1]

  • Improve Physicochemical Properties: Spirocycles can fine-tune properties such as aqueous solubility and lipophilicity (LogP), which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][5]

  • Enhance Metabolic Stability: The quaternary spiro-center is inherently resistant to metabolic attack by cytochrome P450 enzymes.[6]

  • Explore Novel Chemical Space: These scaffolds provide unique exit vectors for substituents, allowing for the exploration of previously inaccessible regions of a target's binding pocket.[7]

Within this class, the 1-azaspiro[4.4]nonane core is a privileged motif found in a variety of bioactive natural products, including the Cephalotaxus alkaloids known for their potent antiproliferative activities.[8] This application note focuses on a particularly versatile derivative, Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate . This building block is strategically designed for utility, featuring a Boc-protected nitrogen for controlled, sequential synthesis and a hydroxyl group that serves as a versatile functional handle for diversification and vector-oriented elaboration.

Structural and Physicochemical Profile

The unique value of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate stems from its intrinsic structural and chemical properties. The spirocyclic fusion of a pyrrolidine and a cyclopentane ring creates a rigid framework with defined spatial geometry.

G

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₂₃NO₃-
Molecular Weight 241.33 g/mol -
CAS Number 1823268-34-3
Fsp³ (Fraction of sp³ carbons)0.92Calculated
cLogP (Calculated)1.4[9]
Topological Polar Surface Area 49.6 ŲCalculated
Rotatable Bonds 2Calculated

Causality Insight: The high Fsp³ value (0.92) is a direct measure of the molecule's three-dimensionality, a desirable trait for improved clinical translation.[1] The low number of rotatable bonds reflects the scaffold's rigidity, which is key to pre-organizing substituents for optimal target binding.

Synthetic Utility and Core Protocols

The true power of this building block lies in its synthetic versatility. The Boc-protecting group allows the nitrogen to remain inert during initial modifications of the hydroxyl group, while the hydroxyl itself serves as a launchpad for a multitude of chemical transformations.

workflow cluster_OH Hydroxyl Group Functionalization cluster_N Amine Deprotection start Tert-butyl 4-hydroxy- 1-azaspiro[4.4]nonane -1-carboxylate oxidation Oxidation (e.g., DMP, Swern) start->oxidation Protocol 2A ether Etherification (e.g., Williamson) start->ether Protocol 2B ester Esterification (e.g., Acyl Chloride) start->ester Protocol 2C deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection Protocol 1 ketone 4-Oxo Intermediate (Reductive Amination, Wittig, etc.) oxidation->ketone ether_prod Ether Analogs (Modulate LogP) ether->ether_prod ester_prod Ester Analogs (Prodrugs) ester->ester_prod amine Secondary Amine (Amide Coupling, Alkylation, etc.) deprotection->amine ketone->deprotection ether_prod->deprotection ester_prod->deprotection

Protocol 1: Boc Group Deprotection to Unveil the Secondary Amine

Causality: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group prized for its stability in a wide range of conditions yet facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for its volatility and efficacy in cleaving the acid-labile C-O bond of the carbamate.

Materials:

  • Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (1.0 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)

  • Trifluoroacetic acid (TFA) (5-10 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the starting material in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution. Note: The reaction can be exothermic.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aq. NaHCO₃. Caution: CO₂ evolution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-azaspiro[4.4]nonan-4-ol.

  • Self-Validation: The product can be verified by ¹H NMR (disappearance of the characteristic ~1.45 ppm singlet of the 9 t-butyl protons) and mass spectrometry. The resulting free amine is often used directly in the next step without further purification.

Protocol 2: Diversification via the Hydroxyl Handle

Causality: The conversion of the secondary alcohol to a ketone provides a valuable electrophilic center for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions. Dess-Martin Periodinane (DMP) is a mild hypervalent iodine reagent that performs this oxidation efficiently at room temperature without requiring harsh heavy metals or cryogenic conditions.

Materials:

  • Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2-1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a stirred solution of the starting alcohol in anhydrous DCM, add DMP in one portion at room temperature.

  • Stir the resulting suspension for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aq. NaHCO₃ and 10% aq. Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solution becomes clear.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate.[10]

  • Self-Validation: Successful oxidation is confirmed by IR spectroscopy (appearance of a strong C=O stretch around 1710 cm⁻¹) and ¹H NMR (disappearance of the carbinol proton signal).

Causality: This classic Sₙ2 reaction allows for the introduction of a wide variety of substituents, enabling fine-tuning of lipophilicity and steric profile. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a potent nucleophile (alkoxide) that readily displaces a halide from an electrophile.

Materials:

  • Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Suspend NaH in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C.

  • Add a solution of the starting alcohol in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. Note: Hydrogen gas evolution.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to stir at room temperature overnight or until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aq. NH₄Cl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the desired ether product.

  • Self-Validation: Product formation is confirmed by ¹H NMR (presence of new signals corresponding to the added alkyl group) and mass spectrometry (correct molecular weight).

Strategic Applications in Drug Discovery

The incorporation of this spirocyclic building block is not merely a synthetic exercise but a strategic decision to imbue a drug candidate with superior properties.

Bioisosteric Replacement and Scaffold Hopping

One of the most powerful applications is using the 1-azaspiro[4.4]nonane core as a bioisostere for more common, flexible, or metabolically vulnerable fragments like piperidines.[6][11]

bioisostere cluster_flat Common 'Flat' Scaffold cluster_3d Spirocyclic Bioisostere cluster_props Resulting Improvements flat [ A flexible or metabolically labile piperidine ring ] spiro [ A rigid and stable 1-azaspiro[4.4]nonane core ] flat->spiro Scaffold Hop prop1 ✓ Increased Rigidity prop2 ✓ Enhanced Metabolic Stability prop3 ✓ Improved 3D Profile (Fsp³) prop4 ✓ Novel IP Position

Case Study Insight: Allosteric SHP2 Inhibitors In the development of allosteric SHP2 inhibitors, researchers at Novartis successfully employed spirocyclic piperidines to optimize their lead compounds.[3] Replacing a less rigid amine-containing moiety with a spirocyclic core allowed for a rebalancing of lipophilicity and potency. The defined exit vectors of the spirocycle enabled precise interactions with the protein target, ultimately leading to compounds with improved cellular potency and better overall drug-like properties.[3][12] While not the exact [4.4]nonane system, this case highlights the proven success of the underlying strategy.

Table 2: Property Modulation via Spirocyclic Scaffolding (Illustrative Example)

Parameter"Flat" Precursor (e.g., Substituted Piperidine)Spirocyclic AnalogRationale for Improvement
Rotatable Bonds High (e.g., >5)Low (e.g., 2-3)Reduced conformational flexibility leads to lower entropic penalty on binding.
Fsp³ Moderate (e.g., 0.5-0.7)High (e.g., >0.8)Better 3D shape for improved solubility and reduced off-target effects.[1]
Metabolic Stability Potential liability at C-H bonds adjacent to NHigh stability at the quaternary spiro-center.Blocks common sites of oxidative metabolism.[6]
Lipophilic Efficiency (LipE) VariablePotentially ImprovedPotency can often be increased without a proportional increase in lipophilicity.[3]

Conclusion

Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is more than a mere building block; it is an enabling tool for the design of sophisticated, three-dimensional therapeutics. Its pre-installed rigidity, orthogonal functional handles, and inherent metabolic stability provide a robust platform for addressing common challenges in drug discovery, from potency and selectivity to pharmacokinetics. By leveraging the protocols and strategic insights outlined in this guide, researchers can effectively utilize this scaffold to escape chemical flatland and accelerate the development of innovative medicines with superior performance profiles.

References

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Yavorskyy, A., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Carpino, L. A., & Crowley, P. J. (1964). t-BUTYL AZODIFORMATE. Organic Syntheses. Available at: [Link]

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (2020). Google Patents.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Guedes, J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Azaspiro(4.4)nonane. PubChem Compound Database. Available at: [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]

  • Deprez-Poulain, R. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Semantic Scholar. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of the Secondary Alcohol in 1-Azaspiro[4.4]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1-Azaspiro[4.4]nonane Scaffold in Modern Drug Discovery

The 1-azaspiro[4.4]nonane core is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise spatial presentation of pharmacophoric elements. This spirocyclic system is a key component in a variety of biologically active compounds, including natural products and synthetic therapeutic agents. Notably, derivatives of the alkaloid cephalotaxine, which features this scaffold, have demonstrated potent antiproliferative activities. The functionalization of the inherent secondary alcohol within the 1-azaspiro[4.4]nonane framework is a critical step in the synthesis of diverse compound libraries for drug discovery, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

This comprehensive guide provides detailed application notes and step-by-step protocols for the chemical modification of the secondary alcohol in 1-azaspiro[4.4]nonane scaffolds. We will delve into key transformations including oxidation, esterification, etherification, and nucleophilic substitution with inversion of stereochemistry, explaining the underlying chemical principles and providing practical, field-proven methodologies for researchers in drug development.

Strategic Approaches to Functionalization: A Mechanistic Perspective

The secondary alcohol at the C6 position of the 1-azaspiro[4.4]nonane ring system serves as a versatile handle for introducing a wide array of functional groups. The choice of synthetic strategy is dictated by the desired final compound and the stereochemical outcome required.

Workflow for Synthesis and Functionalization

The synthesis of the 1-azaspiro[4.4]nonane scaffold often commences with an intramolecular 1,3-dipolar cycloaddition, followed by reductive ring opening to yield the core amino alcohol structure.[1] From this key intermediate, various functionalization pathways can be explored.

Functionalization_Workflow Start 5,5-Dialkyl-1-pyrroline N-oxide Intermediate1 Tricyclic Isoxazolidine Start->Intermediate1 Intramolecular 1,3-Dipolar Cycloaddition Intermediate2 1-Azaspiro[4.4]nonan-6-ol (Amino Alcohol) Intermediate1->Intermediate2 Reductive Ring Opening (e.g., Zn/AcOH) Ketone 1-Azaspiro[4.4]nonan-6-one Intermediate2->Ketone Oxidation Ester Ester Derivative Intermediate2->Ester Esterification Ether Ether Derivative Intermediate2->Ether Etherification Inverted_Alcohol Inverted Alcohol (via Mitsunobu) Intermediate2->Inverted_Alcohol Mitsunobu Reaction (with Carboxylic Acid) Azide Azide Derivative (with Inversion) Intermediate2->Azide Mitsunobu Reaction (with HN3 or DPPA) Mitsunobu_Mechanism cluster_0 Activation of Alcohol cluster_1 SN2 Attack Alcohol R-OH PPh3 PPh3 Betaine [Ph3P+-N(CO2Et)-N-CO2Et] PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium [R-O-PPh3]+ Betaine->Alkoxyphosphonium + R-OH - DEAD-H2 Product R-Nu (Inversion) Alkoxyphosphonium->Product + Nu- Nucleophile Nu- TPPO Ph3P=O

Sources

Scale-up synthesis procedures for Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Synthesis of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Introduction

Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid spirocyclic core and the presence of a hydroxyl functional group make it an attractive scaffold for the synthesis of novel therapeutic agents. The 1-azaspiro[4.4]nonane motif is found in a number of biologically active natural products and synthetic compounds.[1][2][3] This document provides a detailed guide for the scale-up synthesis of this compound, focusing on a practical and efficient multi-step approach suitable for implementation in a research or drug development setting. The proposed synthesis is designed to utilize readily available starting materials and scalable chemical transformations.

Proposed Synthetic Route

The following multi-step synthetic route is proposed for the scale-up production of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate. This pathway is designed for its potential for high yield and purity, as well as its amenability to large-scale operations.

Synthetic_Pathway A 1-Boc-4-piperidone B Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate A->B Kulinkovich-de Meijere Reaction C Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate B->C Reduction (e.g., NaBH4)

Caption: Proposed two-step synthesis of the target compound.

Detailed Protocols

Part 1: Synthesis of Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate

This initial step involves the formation of the spirocyclic ketone from 1-Boc-4-piperidone using a modified Kulinkovich-de Meijere reaction. This reaction is advantageous for creating cyclopropylamines, which can be rearranged to form cyclopentanones.

Materials:

  • 1-Boc-4-piperidone

  • Titanium(IV) isopropoxide

  • Ethylmagnesium bromide solution (in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-Boc-4-piperidone (1 equivalent) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add titanium(IV) isopropoxide (1.2 equivalents) to the stirred solution, maintaining the temperature below -70 °C.

  • In a separate flask, prepare a solution of ethylmagnesium bromide (2.5 equivalents) in anhydrous THF.

  • Slowly add the Grignard reagent to the reaction mixture, ensuring the temperature does not exceed -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate.

Part 2: Synthesis of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

The final step involves the reduction of the spirocyclic ketone to the desired alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation on a large scale.

Materials:

  • Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate

  • Sodium borohydride (NaBH4)

  • Methanol

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate, as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

StepIntermediate/ProductMolecular Weight ( g/mol )Theoretical YieldExpected PurityAnalytical Method
1Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate239.3270-85%>95%¹H NMR, ¹³C NMR, LC-MS
2Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate241.3490-98%>98%¹H NMR, ¹³C NMR, LC-MS, IR

Experimental Workflow Visualization

Workflow cluster_step1 Step 1: Spirocyclization cluster_step2 Step 2: Reduction A Charge Reactor with 1-Boc-4-piperidone and THF B Cool to -78 °C A->B C Add Ti(OiPr)4 B->C D Add EtMgBr Solution C->D E Warm to RT and Stir D->E F Aqueous Work-up E->F G Purification (Chromatography) F->G H Intermediate 1 G->H I Dissolve Intermediate 1 in Methanol H->I J Cool to 0 °C I->J K Add NaBH4 J->K L Stir at RT K->L M Quench and Work-up L->M N Isolation of Final Product M->N

Caption: Overall workflow for the two-step synthesis.

Scientific Integrity and Rationale

The selection of this synthetic route is based on principles of scalability, efficiency, and the use of well-established chemical transformations.

  • Expertise & Experience: The Kulinkovich-de Meijere reaction, while complex, provides an efficient method for the construction of the spiro[4.4]nonane core. For a scale-up operation, careful control of temperature and addition rates is crucial to ensure high yields and minimize side reactions. The reduction of the ketone with sodium borohydride is a standard and highly reliable industrial process, known for its high yield and selectivity.[4] The use of readily available starting materials like 1-Boc-4-piperidone is also a key consideration for cost-effective large-scale synthesis.[5]

  • Trustworthiness: Each step of the protocol includes monitoring by Thin Layer Chromatography (TLC) to ensure reaction completion and to identify any potential issues in real-time. The purification methods, including column chromatography for the intermediate and potential recrystallization for the final product, are designed to deliver high-purity material suitable for further use in drug development. The characterization of intermediates and the final product using standard analytical techniques such as NMR, LC-MS, and IR will validate the identity and purity of the synthesized compound.

  • Authoritative Grounding & Comprehensive References: The synthesis of related spirocyclic systems and the individual reaction types are well-documented in chemical literature. For instance, multi-step syntheses of complex spiro compounds are detailed in various patents, providing a basis for the proposed reaction conditions and work-up procedures.[6] The protection of the amine with a Boc group is a standard procedure in organic synthesis to prevent unwanted side reactions.[7][8]

References

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition. BenchChem.
  • Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2026). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC.
  • Chemspace. Tert-butyl 4-hydroxy-4-methyl-1-azaspiro[4.
  • PubChemLite. Tert-butyl 4-hydroxy-1-azaspiro[4.
  • Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
  • Organic Syntheses.
  • Google Patents. (2022). Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
  • NextSDS. tert-butyl 4-hydroxy-1-azaspiro[4.
  • Chemspace. Tert-butyl 4-hydroxy-4-(prop-1-en-2-yl)-1-azaspiro[4.
  • Google Patents. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Al-Warhi, T., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design. PMC.
  • Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
  • ChemRxiv. (2025). Scalable, Convergent Total Synthesis of (+)
  • VeriXiv. (2025). Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. VeriXiv.
  • Google Patents. (2021). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • Guidechem. (2020). How to Prepare N-BOC-4-Hydroxypiperidine?. Guidechem.
  • ResearchGate. Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions.
  • Sigma-Aldrich. tert-butyl 7-hydroxy-1-azaspiro[4.
  • ChemicalBook. (2025). N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis. ChemicalBook.

Sources

Harnessing the Azaspiro[4.4]nonane Scaffold for Next-Generation Peptidomimetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Peptidomimetic Design

In the landscape of modern drug discovery, peptidomimetics represent a critical bridge between the high specificity of peptides and the favorable pharmacokinetic profiles of small molecules. However, the inherent flexibility of linear peptides often leads to reduced binding affinity and susceptibility to proteolytic degradation. The incorporation of conformationally constrained building blocks is a proven strategy to overcome these limitations. Among these, the azaspiro[4.4]nonane scaffold has emerged as a particularly valuable motif.[1][2]

The rigid, three-dimensional structure of the azaspiro[4.4]nonane core, a bicyclic system featuring a pyrrolidine ring fused to a cyclopentane ring at a spirocyclic carbon, offers a unique topographical presentation of functional groups.[3] This constrained geometry can pre-organize the peptide backbone into a bioactive conformation, enhancing binding affinity to target proteins and improving metabolic stability.[1] Furthermore, the introduction of this spirocyclic moiety increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with improved clinical success rates due to better solubility and target selectivity.[1]

This comprehensive guide provides detailed protocols and expert insights for the synthesis of azaspiro[4.4]nonane-based amino acids and their successful incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

I. The Azaspiro[4.4]nonane Core: A Foundation for Diverse Biological Activity

Derivatives of the azaspiro[4.4]nonane scaffold have demonstrated a wide spectrum of biological activities, underscoring the versatility of this structural framework. The placement of the nitrogen atom within the spirocyclic system plays a critical role in defining the pharmacological profile.[4]

  • 1-Azaspiro[4.4]nonane derivatives are prominent in the development of anticancer and antiviral agents.[4] A notable example is the natural product Cephalotaxine, from which the anti-leukemia drug Homoharringtonine is derived.[3][5] These compounds often function by inhibiting protein synthesis or modulating key signaling pathways involved in cell proliferation.[4]

  • 2-Azaspiro[4.4]nonane derivatives have been primarily investigated for their potential in treating central nervous system (CNS) disorders and certain cancers like multiple myeloma.[1][4] For instance, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have shown potent anticonvulsant effects.[4] A related, more complex derivative, Atiprimod (Azaspirane), has been shown to inhibit signaling pathways critical for cancer cell survival, such as the STAT3 and PI3K/Akt pathways.[3][6]

The nitrogen atom within the pyrrolidine ring also serves as a convenient handle for further chemical modifications, allowing for the exploration of a broad chemical space to optimize structure-activity relationships (SAR).[1]

II. Synthetic Strategies for Azaspiro[4.4]nonane Amino Acid Building Blocks

The successful incorporation of azaspiro[4.4]nonane scaffolds into peptidomimetics begins with the efficient synthesis of the corresponding amino acid building blocks. Several synthetic routes have been developed, with domino radical bicyclization and intramolecular 1,3-dipolar cycloaddition being prominent strategies.[5][7]

Protocol 1: Synthesis of a 1-Azaspiro[4.4]nonane Amino Acid Precursor via Domino Radical Bicyclization

This protocol outlines a general procedure for the synthesis of a 1-azaspiro[4.4]nonane core structure, which can be further functionalized to yield the desired amino acid. This method involves the formation and capture of alkoxyaminyl radicals.[5]

Materials:

  • O-benzyl oxime ether with a terminal alkynyl group and an alkenyl moiety

  • 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et3B)

  • Tributyltin hydride (Bu3SnH)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the O-benzyl oxime ether starting material in anhydrous toluene.

  • Add Bu3SnH (1.1 equivalents) to the solution.

  • Add a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux (or maintain at room temperature if using Et3B as the initiator) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1-azaspiro[4.4]nonane derivative.[5]

Causality: The radical initiator (AIBN or Et3B) initiates a cascade of reactions, leading to the formation of two rings connected by a single quaternary carbon center, thus efficiently constructing the 1-azaspiro[4.4]nonane nucleus in a single step.[5]

G cluster_synthesis Domino Radical Bicyclization Start O-benzyl oxime ether Radical_Initiation Radical Initiation (AIBN or Et3B) Start->Radical_Initiation Bicyclization Domino Bicyclization Radical_Initiation->Bicyclization Product 1-Azaspiro[4.4]nonane Derivative Bicyclization->Product

Caption: Domino Radical Bicyclization Workflow.

III. Incorporation of Azaspiro[4.4]nonane Amino Acids into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-natural amino acids (nnAAs) like azaspiro[4.4]nonane derivatives into peptide sequences is readily achieved using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.[8] However, the unique structural features of these nnAAs may necessitate slight modifications to standard procedures to ensure efficient coupling.

Key Considerations for SPPS with Azaspiro[4.4]nonane Amino Acids:
  • Steric Hindrance: The bulky, spirocyclic nature of these amino acids can lead to incomplete coupling reactions. To mitigate this, more potent coupling reagents and extended reaction times may be required.[8]

  • Protecting Groups: Standard Fmoc protection for the α-amino group and appropriate acid-labile protecting groups for any side-chain functionalities are generally suitable.

  • Monitoring Coupling Efficiency: The completion of each coupling step should be carefully monitored using a qualitative ninhydrin (Kaiser) test. A positive result (blue beads) indicates incomplete coupling and necessitates a second coupling step.[8]

Protocol 2: General Procedure for Incorporating an Fmoc-Protected Azaspiro[4.4]nonane Amino Acid into a Peptide Chain

This protocol assumes the synthesis is being performed on a Rink Amide resin, but it can be adapted for other resin types.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-protected azaspiro[4.4]nonane amino acid (3 equivalents)

  • Coupling reagent (e.g., HBTU, HATU) (3 equivalents)

  • Base (e.g., N,N-diisopropylethylamine, DIEA) (6 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 20% piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected azaspiro[4.4]nonane amino acid and the coupling reagent in a minimal amount of DMF. Add DIEA to the activation mixture.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered nnAAs, longer coupling times or a second coupling may be necessary.[8]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, wash the dried peptide-resin with DCM. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[8]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[8]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_spps SPPS Cycle for Azaspiro[4.4]nonane Amino Acid Start Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-Azaspiro-AA, HBTU, DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Next_Cycle Next Amino Acid Cycle Kaiser_Test->Next_Cycle Negative

Caption: SPPS Workflow for Azaspiro[4.4]nonane Amino Acid Incorporation.

IV. Structural and Functional Consequences of Azaspiro[4.4]nonane Incorporation

The introduction of a rigid azaspiro[4.4]nonane scaffold into a peptide backbone has profound effects on its conformational properties and, consequently, its biological function.

  • Conformational Rigidity: The spirocyclic nature of the scaffold restricts the torsional angles of the peptide backbone, reducing the number of accessible conformations. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced binding affinity.

  • Induction of Secondary Structures: Depending on the point of incorporation and the stereochemistry of the azaspiro[4.4]nonane amino acid, it can act as a potent inducer of specific secondary structures, such as β-turns or helical motifs.[9][10] For instance, five-membered ring amino acids have been shown to enhance α-helicity in peptides.[11]

  • Improved Metabolic Stability: The non-natural, sterically hindered structure of the azaspiro[4.4]nonane scaffold can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptidomimetic.

Property Effect of Azaspiro[4.4]nonane Incorporation Rationale
Conformational Flexibility DecreasedThe rigid bicyclic system restricts backbone rotation.
Binding Affinity Potentially IncreasedPre-organization into a bioactive conformation reduces the entropic penalty of binding.
Metabolic Stability IncreasedSteric hindrance around the peptide bond can prevent proteolytic degradation.
Secondary Structure Can induce specific turns or helicesThe constrained geometry acts as a template for defined secondary structures.

V. Conclusion and Future Directions

The incorporation of azaspiro[4.4]nonane scaffolds into peptidomimetics offers a powerful strategy for developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The synthetic methodologies outlined in this guide provide a robust framework for accessing these valuable building blocks and incorporating them into peptide sequences. Future research in this area will likely focus on the development of novel synthetic routes to access a wider diversity of substituted azaspiro[4.4]nonane amino acids and the exploration of their influence on more complex peptide and protein structures. The continued application of these unique scaffolds holds significant promise for advancing the field of drug discovery.

References

  • ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Available at: [Link]

  • PubMed. Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Available at: [Link]

  • Scilit. Synthesis of a 6,6‐Spiroketal Amino Acid and Its Incorporation into a Peptide Turn Sequence Using Solid‐Phase Peptide Synthesis. Available at: [Link]

  • Journal of the American Chemical Society. Solid-Phase Unnatural Peptide Synthesis (UPS). Available at: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • PubMed. Effects of five-membered ring amino acid incorporation into peptides for coiled coil formation. Available at: [Link]

  • Australian Journal of Chemistry. Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Available at: [Link]

  • PubMed. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. Available at: [Link]

  • ChemRxiv. Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Available at: [Link]

  • Wiley Online Library. A Conformationally Stable Acyclic β‐Hairpin Scaffold Tolerating the Incorporation of Poorly β‐Sheet‐Prone Amino Acids. Available at: [Link]

  • eScholarship. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Available at: [Link]

  • JACS Directory. Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. Available at: [Link]

Sources

Application Notes & Protocols: Cross-Coupling Reactions of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate. This spirocyclic scaffold is of significant interest in medicinal chemistry due to its three-dimensional architecture, which is a desirable feature for novel therapeutic agents. Direct functionalization of the C4 position through cross-coupling reactions unlocks a vast chemical space for structure-activity relationship (SAR) studies.

This guide details two primary strategies for achieving C-C, C-N, and C-O bond formation at the secondary alcohol position:

  • Strategy A: Two-Step Coupling via a Triflate Intermediate. This classic and robust approach involves the activation of the hydroxyl group as a trifluoromethanesulfonate (triflate), an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions.

  • Strategy B: Direct Palladium-Catalyzed C-O Coupling. This more recent and atom-economical method enables the direct formation of aryl ethers from the secondary alcohol, avoiding a separate activation step.

Strategy A: Functionalization via a Spirocyclic Triflate Intermediate

The conversion of the secondary alcohol to a triflate is a reliable method to prepare the substrate for a wide range of cross-coupling reactions. The high reactivity of the triflate leaving group facilitates oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in cross-couplings of alkyl electrophiles.

Part 1: Synthesis of the Triflate Intermediate

Protocol 1: Synthesis of tert-butyl 4-((trifluoromethyl)sulfonyloxy)-1-azaspiro[4.4]nonane-1-carboxylate

This protocol details the conversion of the secondary alcohol to its corresponding triflate. The reaction should be performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the highly reactive triflic anhydride.

Scientific Rationale: Triflic anhydride (Tf₂O) is a powerful electrophile that reacts with the hydroxyl group. Pyridine, a mild, non-nucleophilic base, is used to neutralize the triflic acid (TfOH) byproduct generated during the reaction, preventing potential side reactions or degradation of the Boc-protected amine.[1] Dichloromethane (DCM) is an excellent solvent for this transformation due to its inertness and ability to dissolve both the substrate and reagents. The reaction is performed at low temperatures to control the exothermicity and improve selectivity.

Triflation_Workflow sub Substrate (Spirocyclic Alcohol) reagents Tf₂O Pyridine DCM, 0 °C to rt sub->reagents 1. Add reagents quench Quench (e.g., sat. NaHCO₃) reagents->quench 2. Reaction workup Workup (Extraction, Drying) quench->workup 3. Neutralize purify Purification (Chromatography) workup->purify 4. Isolate crude product Product (Spirocyclic Triflate) purify->product 5. Purify

Caption: Workflow for the synthesis of the spirocyclic triflate.

Materials:

  • tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Step-by-Step Protocol:

  • To an oven-dried, round-bottomed flask under an inert atmosphere, add tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (1.0 equiv).

  • Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 equiv) to the stirred solution.

  • Add triflic anhydride (1.2 equiv) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired spirocyclic triflate.

Part 2: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[2][3] It typically involves the reaction of an organoboron compound (like a boronic acid) with a halide or triflate, catalyzed by a palladium(0) complex. For secondary alkyl triflates, the choice of ligand is critical to promote the desired reductive elimination over competing pathways like β-hydride elimination.[4]

Scientific Rationale: The catalytic cycle begins with the oxidative addition of the alkyl triflate to a Pd(0) species. A base is required to activate the boronic acid, forming a boronate species that undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. Bulky, electron-rich phosphine ligands are often necessary to facilitate the reductive elimination from the sterically hindered secondary center and prevent side reactions.[4][5]

Suzuki_Cycle pd0 LₙPd(0) pd2 R¹-Pd(II)(OTf)Lₙ pd0->pd2 oa oa Oxidative Addition pd2_b R¹-Pd(II)-R²Lₙ pd2->pd2_b tm tm Transmetalation pd2_b->pd0 re re Reductive Elimination product R¹-R² re->product r1otf R¹-OTf (Spirocycle) r1otf->oa r2b R²B(OH)₂ + Base r2b->tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of the Spirocyclic Triflate with an Arylboronic Acid

Materials:

  • tert-butyl 4-((trifluoromethyl)sulfonyloxy)-1-azaspiro[4.4]nonane-1-carboxylate (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (see table below)

  • Base (e.g., K₃PO₄, Cs₂CO₃, KF)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Typical Reaction Conditions for Secondary Alkyl Triflates

Component Example Typical Loading/Conc. Reference
Catalyst Pd(OAc)₂ 2-5 mol% [4][6]
Ligand RuPhos, SPhos, P(t-Bu)₃ 4-10 mol% [6]
Base K₃PO₄ or Cs₂CO₃ 3.0 equiv [4][7]
Solvent Toluene or Dioxane/H₂O 0.1 - 0.5 M [4][6]

| Temperature | 80 - 110 °C | - |[6] |

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).

  • Add the arylboronic acid (1.5 equiv) and the base (e.g., K₃PO₄, 3.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a solution of the spirocyclic triflate (1.0 equiv) in the chosen anhydrous solvent (e.g., Toluene, 0.25 M).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 3: Buchwald-Hartwig C-N Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[8][9] This transformation is crucial for synthesizing anilines and other N-aryl compounds. Similar to the Suzuki coupling, the reaction of secondary alkyl electrophiles requires carefully selected ligands to ensure high yields and suppress side reactions.

Scientific Rationale: The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the triflate, coordination and deprotonation of the amine by a strong base (like NaOt-Bu or LHMDS) to form a palladium-amido complex, followed by reductive elimination to form the C-N bond.[10][11] The choice of a bulky, electron-rich phosphine ligand is paramount to facilitate the C-N reductive elimination step.[11]

Buchwald_Cycle pd0 LₙPd(0) pd2 R¹-Pd(II)(OTf)Lₙ pd0->pd2 oa oa Oxidative Addition pd2_n [R¹-Pd(II)(NHR²)Lₙ]⁺ pd2->pd2_n le le Ligand Exchange pd2_amido R¹-Pd(II)(NR²)Lₙ pd2_n->pd2_amido deprot deprot Deprotonation pd2_amido->pd0 re re Reductive Elimination product R¹-NHR² re->product r1otf R¹-OTf (Spirocycle) r1otf->oa r2nh2 R²NH₂ r2nh2->le base Base base->deprot

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of the Spirocyclic Triflate

Materials:

  • tert-butyl 4-((trifluoromethyl)sulfonyloxy)-1-azaspiro[4.4]nonane-1-carboxylate (from Protocol 1)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3) or a combination of Pd source and ligand

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Typical Reaction Conditions

Component Example Typical Loading/Conc. Reference
Precatalyst RuPhos-Pd-G3 2-5 mol% [11]
Pd Source Pd₂(dba)₃ 1-2 mol% [12]
Ligand RuPhos, BrettPhos 2-4 mol% [10]
Base NaOt-Bu or LHMDS 1.5-2.0 equiv [11]
Solvent Toluene or THF 0.2 - 1.0 M [11]

| Temperature | 60 - 100 °C | - |[12] |

Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (or Pd source and ligand) and the base (e.g., NaOt-Bu, 1.5 equiv) to an oven-dried Schlenk tube.

  • Add a solution of the spirocyclic triflate (1.0 equiv) in the chosen anhydrous solvent (e.g., Toluene, 0.5 M).

  • Add the amine (1.2 equiv) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Filter the mixture through Celite, wash the filtrate with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Strategy B: Direct C-O Cross-Coupling of the Secondary Alcohol

Recent advancements, particularly from the Buchwald group, have enabled the direct palladium-catalyzed C-O coupling (etherification) of challenging secondary alcohols.[13][14][15] This approach is highly efficient as it circumvents the need for pre-activation of the alcohol.

Scientific Rationale: The key challenge in C-O coupling compared to C-N coupling is the slower rate of C-O reductive elimination from the [LₙPd(II)(Ar)(alkoxide)] intermediate.[14] This can lead to competing β-hydride elimination, which results in the formation of a ketone byproduct and reduction of the aryl halide. The development of specialized bulky biaryl phosphine ligands has been instrumental in overcoming this hurdle by promoting the desired reductive elimination pathway.[13]

Protocol 4: Direct Buchwald-Hartwig C-O Coupling of the Spirocyclic Alcohol with an Aryl Halide

This protocol is based on improved conditions for the coupling of secondary alcohols with (hetero)aryl chlorides and bromides.[13][14]

CO_Coupling_Workflow reactants Spirocyclic Alcohol + Aryl Halide catalyst_system Pd Precatalyst (e.g., tBuXPhos-Pd-G3) NaOt-Bu THF reactants->catalyst_system 1. Combine reaction Reaction (rt to 40 °C) catalyst_system->reaction 2. Stir workup Workup & Purification reaction->workup 3. Monitor product Aryl Ether Product workup->product 4. Isolate

Caption: Workflow for direct C-O cross-coupling of the spirocyclic alcohol.

Materials:

  • tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (1.2 equiv)

  • Aryl halide (e.g., 4-chloroanisole) (1.0 equiv)

  • Palladium precatalyst (e.g., tBuXPhos-Pd-G3, RockPhos-Pd-G3)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous tetrahydrofuran (THF)

Optimized Conditions for Secondary Alcohol C-O Coupling

Component Example Typical Loading/Conc. Reference
Precatalyst tBuXPhos-Pd-G3 2.0 - 4.0 mol% [13][14]
Base NaOt-Bu 1.2 equiv [13]
Alcohol Spirocyclic Alcohol 1.2 - 2.0 equiv [13]
Solvent THF 1.0 M [13]

| Temperature | Room Temperature - 40 °C | - |[13] |

Step-by-Step Protocol:

  • In a glovebox, charge a vial with the aryl halide (1.0 mmol, 1.0 equiv), the spirocyclic alcohol (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.2 mmol, 1.2 equiv), and the palladium precatalyst (e.g., tBuXPhos-Pd-G3, 2.0 mol%).

  • Add anhydrous THF (1.0 mL) to the vial.

  • Seal the vial with a screw cap and remove it from the glovebox.

  • Stir the reaction mixture at room temperature or, if necessary, heat to 40 °C in a heating block for 18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, allow the reaction to cool, then dilute with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired aryl ether.

Summary and Recommendations

The functionalization of tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate can be successfully achieved using modern cross-coupling chemistry.

  • Strategy A (via Triflate) is highly versatile and reliable. The spirocyclic triflate is a stable, isolable intermediate that can serve as a common precursor for C-C (Suzuki), C-N (Buchwald-Hartwig), and other coupling reactions not detailed here (e.g., Sonogashira, Heck). This is the recommended route when diverse analogues are required from a single advanced intermediate.

  • Strategy B (Direct C-O Coupling) is a more elegant and atom-economical approach specifically for the synthesis of aryl ethers. It avoids an additional synthetic step, reducing waste and potentially increasing overall yield. This method is highly recommended when the target molecule is an aryl ether, provided the specific aryl halide is compatible with the reaction conditions.

The choice of palladium catalyst and, most importantly, the phosphine ligand is critical for success, especially given the sterically demanding nature of the spirocyclic secondary position. The use of modern, bulky biarylmonophosphine ligands and their corresponding pre-catalysts is strongly advised for all protocols described.

References

  • Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369–5374. [Link][13][14][15]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link][2]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Organic Chemistry Portal. (n.d.). Tritylation of Alcohols. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

  • Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. PMC. [Link][13][14][15]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link][8]

  • Molinaro, C., & Paquin, J. F. (2010). Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates. PMC. [Link][4]

  • Organic Letters. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. [Link][13][14][15]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification. [Link]

  • Academia.edu. (2016). Tritylation of alcohols under mild conditions without using silver salts. [Link]

  • Organic-Chemistry.org. (n.d.). Alcohol to Triflate - Common Conditions. [Link][1]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][10]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][5]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link][9]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][3]

  • Journal of the American Chemical Society. (2025). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. [Link]

  • The Journal of Organic Chemistry. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link][6]

  • PubMed Central (PMC). (2019). Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters. [Link]

  • Journal of the American Chemical Society. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. [Link]

  • PubMed. (2020). Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols. [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. [Link]

  • DSpace@MIT. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. [Link]

  • PubMed Central (PMC). (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. [Link]

  • ScienceDirect. (2014). Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanop. [Link]

  • ResearchGate. (2019). Buchwald–Hartwig amination with alkylamines. [Link]

  • ACS Publications. (2021). General and Chemoselective Suzuki–Miyaura Coupling of Chloroaryl Triflates. [Link]

  • Semantic Scholar. (2012). C-O cross-coupling of activated aryl and heteroaryl halides with aliphatic alcohols. [Link]

  • ResearchGate. (2011). Suzuki-Miyaura Cross-Coupling Reactions with Aryl Triflates. [Link]

  • PubMed Central (PMC). (2011). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. [Link][7]

  • Organic Chemistry Portal. (2014). Copper Triflate: An Efficient Catalyst for Direct Conversion of Secondary Alcohols into Azides. [Link]

  • Organic Letters. (2006). Mild and Adaptable Silver Triflate-Assisted Method for Trityl Protection of Alcohols in Solution with Solid-Phase Loading Applications. [Link]

  • ResearchGate. (2025). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. [Link]

  • CORE. (n.d.). Aluminium triflate-mediated organic synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Ring-Opening Side Reactions in Azaspiro Compound Boc Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for scientists and researchers navigating the complexities of synthetic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common yet challenging issue: the prevention of ring-opening side reactions during the tert-butyloxycarbonyl (Boc) deprotection of azaspiro compounds. As Senior Application Scientists, we combine mechanistic understanding with field-proven protocols to help you achieve higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant ring-opening and other byproducts during the Boc deprotection of my azaspiro compound using standard TFA/DCM. What is causing this?

A1: This is a common issue rooted in the inherent structural properties of azaspirocycles and the mechanism of acid-catalyzed Boc deprotection.

  • Mechanism of Degradation: The standard Boc deprotection mechanism involves protonation of the carbamate, which then fragments to release the free amine, carbon dioxide, and a highly stable tert-butyl cation.[1][2][3][4] This process generates a strongly acidic environment. Azaspiro compounds, particularly those containing smaller, strained rings (e.g., azetidine or cyclobutane moieties), are susceptible to acid-catalyzed degradation.[5][6] The ring strain makes them prone to nucleophilic attack, which is exacerbated when the spirocyclic nitrogen is protonated, further activating the ring.[5] This can lead to hydrolysis or other ring-opening pathways, compromising the integrity of your core structure.[7]

  • tert-Butyl Cation Side Reactions: The generated tert-butyl cation is a potent electrophile.[2][8][9] If not properly managed, it can alkylate nucleophilic sites on your azaspiro compound, leading to byproducts with a mass increase of +56 amu.[10][11]

Q2: My reaction is yielding a complex mixture. What is the first and simplest modification I should try to reduce ring-opening?

A2: The most straightforward initial approach is to moderate the reaction conditions. The rate of side reactions, including acid-mediated ring-opening, can often be suppressed by lowering the temperature.

Troubleshooting Step 1: Reduce Reaction Temperature. Performing the deprotection at 0 °C can significantly decrease the rate of degradation without substantially slowing down the desired Boc cleavage.[9][12]

  • Actionable Advice: Before adding your acid (e.g., Trifluoroacetic Acid - TFA), cool your solution of the Boc-protected azaspiro compound in Dichloromethane (DCM) to 0 °C in an ice bath. Add the cold acid dropwise and maintain the 0 °C temperature throughout the reaction. Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][9]

Q3: Lowering the temperature helped, but I'm still seeing byproducts. What are my options for altering the acidic reagent system?

A3: If temperature reduction is insufficient, the next logical step is to adjust the acid type and concentration. While TFA is common, it is a very strong acid.

  • Reduce TFA Concentration: Instead of the common 50% or 95% TFA mixtures, consider reducing the concentration to 20-25% (v/v) in DCM.[1][9] This lowers the overall acidity of the medium, potentially disfavoring the ring-opening pathway.

  • Switch to a Different Acid System: A highly effective alternative is using a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[1][9][13][14] This reagent is often cited for its high efficiency and, in some cases, superior selectivity in deprotecting Nα-Boc groups in the presence of other acid-sensitive functionalities like tert-butyl esters.[14][15] For many substrates, HCl in dioxane is considered a stronger and faster system than TFA/DCM, but it can paradoxically be "milder" by minimizing certain side reactions.[8]

Q4: I've optimized my acid conditions, but I'm still observing a byproduct with a mass increase of +56 Da. How do I address this?

A4: The +56 Da mass increase is the classic signature of tert-butylation, caused by the reactive tert-butyl cation.[11] The most effective way to prevent this is by adding a "scavenger" to the reaction mixture.[8][10] Scavengers are nucleophilic compounds that are more reactive towards the carbocation than your substrate, effectively trapping it.[8][10]

  • Recommended Scavenger: For general purposes, Triisopropylsilane (TIS) or Triethylsilane (TES) are excellent carbocation scavengers.[8][12][16] They work by reducing the tert-butyl cation.

  • How to Use: Add the scavenger (typically 2.5-5% v/v) to your solution of the protected compound before adding the acid.[9][11] A common and highly effective general-purpose cocktail for sensitive substrates is TFA/TIS/H₂O (95:2.5:2.5) .[8][16]

Q5: My azaspiro compound is extremely acid-sensitive, and even the mildest acidic conditions cause degradation. Are there non-acidic or significantly milder alternatives?

A5: Yes, for highly sensitive substrates, several alternative methods avoid the use of strong Brønsted acids.

  • Oxalyl Chloride in Methanol: This system has proven to be a very mild and effective method for deprotecting a wide range of N-Boc protected amines, including those with other acid-labile groups like esters.[17][18][19][20] The reaction proceeds at room temperature and is often complete within 1-4 hours.[17][18][19][20] The mechanism is believed to be broader than simple in situ generation of HCl, involving the electrophilic character of oxalyl chloride.[18][19][20]

  • Lewis Acids: Reagents such as Zinc Bromide (ZnBr₂) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can selectively cleave Boc groups under non-protic conditions.[11][21][22] These methods can be very mild, though they may require optimization of reaction times and temperature.[22]

  • Thermal Deprotection: For substrates that are thermally stable, heating can induce a catalyst-free fragmentation of the Boc group, forming the free amine, CO₂, and isobutylene gas.[1] This avoids acids and hazardous solvents entirely, but the required high temperatures can sometimes lead to other side reactions.[1]

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting Boc deprotection on sensitive azaspiro compounds.

BocDeprotectionTroubleshooting Start Start: Boc-Azaspiro Deprotection Standard Standard Conditions: TFA/DCM, RT Start->Standard Check Analyze Product: Ring-Opening or +56 Da Adduct? Standard->Check Success Success: Pure Product Check->Success No Milder_Temp Step 1: Milder Temp Run at 0 °C Check->Milder_Temp Yes Failure Problem Persists Check2 Analyze Product Milder_Temp->Check2 Check2->Success Problem Solved Add_Scavenger Step 2: Add Scavenger Add TIS or TES (2.5-5% v/v) Check2->Add_Scavenger Problem Persists Check3 Analyze Product Add_Scavenger->Check3 Check3->Success Problem Solved Alt_Acid Step 3: Change Acid Try 4M HCl/Dioxane Check3->Alt_Acid Problem Persists Check4 Analyze Product Alt_Acid->Check4 Check4->Success Problem Solved Alt_Method Step 4: Alternative Method - Oxalyl Chloride/MeOH - Lewis Acid (ZnBr₂) Check4->Alt_Method Problem Persists Alt_Method->Failure Consult Specialist

Sources

Technical Support Center: Solubility Enhancement for Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this spirocyclic carbamate. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and resolving these issues, enabling you to proceed with your experiments confidently.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the solubility of this compound.

Q1: Why is Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate poorly soluble in aqueous media?

A: The limited aqueous solubility stems from its molecular structure. The molecule possesses a significant nonpolar surface area due to the spirocyclic alkane core and the bulky tert-butyl group. While the hydroxyl (-OH) group provides some polarity, it is often insufficient to overcome the hydrophobic nature of the rest of the molecule, making it difficult to form favorable interactions with polar water molecules.[1] PubChem predicts an XLogP value of 1.7, indicating a degree of lipophilicity that is consistent with low water solubility.[2]

Q2: I'm preparing a stock solution. What organic solvent should I start with?

A: For initial stock solutions, water-miscible organic solvents are recommended. The most common choices are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, or Methanol. These solvents can typically dissolve the compound at high concentrations (e.g., >10 mg/mL), which can then be diluted into your aqueous experimental medium.

Q3: Can I use pH adjustment to increase the solubility?

A: Yes, but with significant caution. The carbamate functional group has a proton on the nitrogen that can be deprotonated under alkaline conditions, forming a more soluble anionic species. The pKa of this proton is expected to be high, likely around 10 or above.[3] Therefore, a significant increase in solubility would only be observed at a high pH (e.g., pH > 9). However, carbamates are susceptible to alkaline hydrolysis, which would degrade your compound.[4][5] This risk must be carefully evaluated, especially if the solution is to be stored for any length of time.

Q4: What are the main strategies if simple co-solvents don't work or interfere with my experiment?

A: If co-solvents are not a viable option, several advanced formulation techniques can be employed. These include the use of surfactants to form micelles that encapsulate the compound, or cyclodextrins , which form inclusion complexes to shuttle the molecule into solution.[6][7][8] These methods are often more biocompatible and can achieve higher aqueous concentrations without the use of organic solvents.

In-Depth Troubleshooting Guide

This section provides a systematic approach to enhancing the solubility of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate, complete with detailed protocols and the scientific rationale behind each step.

Initial Assessment: Physicochemical Profile

Understanding the molecule is the first step to solving solubility issues. A summary of its key properties is essential for designing an effective solubilization strategy.

PropertyValue / ObservationImplication for Solubility
Molecular Formula C₁₃H₂₃NO₃[2]-
Molecular Weight 241.33 g/mol [9][10]Moderate molecular weight.
Appearance White to Yellow Solid[9]Suggests the compound is crystalline, which can lower solubility compared to an amorphous form.
Predicted XLogP 1.7[2]Indicates moderate lipophilicity and a preference for nonpolar environments over water.
Key Functional Groups Hydroxyl (-OH), Carbamate (-NHCOO-), Spirocyclic alkaneThe hydroxyl group aids polarity, but the spiro-alkane and tert-butyl groups create significant hydrophobic character. The carbamate nitrogen is weakly acidic.
Systematic Workflow for Solubility Enhancement

For any new compound, a structured approach saves time and resources. The following workflow diagram outlines a decision-making process for systematically improving aqueous solubility.

G cluster_0 Start Start: Define Target Concentration & Medium PrepStock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, Ethanol) Start->PrepStock TestCoSolvent Strategy 1: Co-Solvency Titrate stock into aqueous buffer. Does it precipitate? PrepStock->TestCoSolvent Success Goal Achieved: Stable Solution TestCoSolvent->Success No Failure Precipitation Occurs or Solvent Unsuitable for Assay TestCoSolvent->Failure Yes AdvTech Proceed to Advanced Techniques Failure->AdvTech TestpH Strategy 2: pH Adjustment Test solubility in buffers (pH 7.4 to 10). Monitor stability. AdvTech->TestpH TestCyclo Strategy 3: Cyclodextrins Use HP-β-CD or SBE-β-CD. AdvTech->TestCyclo TestSurf Strategy 4: Surfactants Use non-ionic surfactants (e.g., Polysorbate 80, Poloxamer 188). AdvTech->TestSurf TestpH->Success Combine Consider Combination Approaches TestpH->Combine TestCyclo->Success TestCyclo->Combine TestSurf->Success TestSurf->Combine Combine->Success

Caption: Systematic workflow for solubility troubleshooting.

Detailed Protocols for Key Techniques
  • Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12] This change in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic solute, making it energetically more favorable for the solute to dissolve.[1][6]

  • Issue Addressed: Compound precipitates when a concentrated organic stock solution is diluted into an aqueous buffer.

  • Experimental Protocol:

    • Prepare a high-concentration stock solution of the compound (e.g., 25 mg/mL or 100 mM) in 100% DMSO.

    • Set up a series of test vials with your target aqueous buffer (e.g., PBS, pH 7.4).

    • Add the organic stock solution to each vial to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).

    • Vortex each vial vigorously for 30-60 seconds.

    • Allow the solutions to equilibrate at room temperature for at least 1-2 hours.

    • Visually inspect for any precipitate or cloudiness. For quantitative analysis, centrifuge the samples (e.g., 15,000 x g for 15 minutes) and measure the concentration of the compound in the supernatant using a validated analytical method like HPLC.

    • Self-Validation: A stable solution should remain clear upon visual inspection and show no decrease in supernatant concentration after centrifugation.

  • Principle: For ionizable compounds, solubility is highly dependent on pH. This compound contains a carbamate proton that is weakly acidic. By raising the pH of the solution above the compound's pKa, the molecule becomes deprotonated and ionized. The resulting negative charge significantly enhances interactions with polar water molecules, thereby increasing aqueous solubility.[3][12]

  • Issue Addressed: Higher aqueous concentrations are needed, and co-solvents are not an option.

  • Experimental Protocol:

    • Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0, 9.5, 10.0).

    • Add an excess amount of the solid compound to each buffer solution in separate vials.

    • Agitate the slurries at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, separate the undissolved solid by filtration (using a 0.22 µm PVDF syringe filter) or centrifugation.

    • Quantify the concentration of the dissolved compound in the clear filtrate/supernatant.

    • Crucial Stability Check: Concurrently, prepare a solution at the highest successful pH, and monitor the compound's concentration over time (e.g., at t=0, 2, 8, 24 hours) to check for degradation via hydrolysis. Carbamates are known to be unstable at high pH.[4][5]

  • Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like our target compound, within their nonpolar core.[7][15] This host-guest complex presents a hydrophilic exterior to the aqueous medium, effectively solubilizing the guest molecule.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical development due to their high water solubility and safety profiles.[17]

  • Issue Addressed: Need for a biocompatible, solvent-free formulation, especially for in-vivo or cell-based assays.

G cluster_0 Cyclodextrin Complexation CD Cyclodextrin (Hydrophilic Exterior) Complex Cyclodextrin Drug CD->Complex:f0 Drug Hydrophobic Drug Molecule Drug->Complex:f1 + p1->p2 Reversible Equilibrium

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

  • Experimental Protocol:

    • Prepare aqueous solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., 2%, 5%, 10%, 20% w/v) in your desired buffer.

    • Add an excess amount of the solid compound to each cyclodextrin solution.

    • Mix thoroughly (vortexing, sonicating, or shaking) and allow the samples to equilibrate for 24-48 hours at a controlled temperature.

    • Remove undissolved compound by centrifugation and/or filtration (0.22 µm).

    • Analyze the supernatant for the concentration of the dissolved compound.

    • Self-Validation: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.

  • Principle: Surfactants are amphipathic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[18][19] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being solubilized within the aqueous phase.[20][21][22] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are commonly used due to their low toxicity.[19]

  • Issue Addressed: High concentrations of a poorly soluble compound are required in an aqueous system.

  • Experimental Protocol:

    • Prepare solutions of a non-ionic surfactant (e.g., Polysorbate 80) in your aqueous buffer at concentrations above its CMC (CMC of Tween 80 is ~0.012 mg/mL). Recommended starting concentrations are 0.1%, 0.5%, 1%, and 2% (w/v).

    • Add an excess amount of the solid compound to each surfactant solution.

    • Agitate the mixtures to allow for equilibration (24-48 hours).

    • Separate the undissolved solid via centrifugation and filtration.

    • Quantify the dissolved compound in the clear micellar solution.

Summary of Solubilization Strategies

StrategyMechanismProsConsBest For
Co-solvency Reduces solvent polarity.[11]Simple, effective for moderate increases, good for initial screening.Can interfere with biological assays, risk of precipitation upon dilution.[23]In vitro assays where solvent tolerance is known.
pH Adjustment Ionizes the molecule, increasing polarity.[12]Can produce dramatic solubility increases.Risk of chemical instability (hydrolysis) at high pH[4][5], limited pH range for biological systems.Situations where the final solution pH can be controlled and stability is confirmed.
Cyclodextrins Forms a host-guest inclusion complex.[7][15]Biocompatible, high solubilization capacity, solvent-free.[13]Can be expensive, potential for competition with other molecules.Cell-based assays, in vivo formulations, and when organic solvents must be avoided.
Surfactants Encapsulates the compound in micelles.[18][20]High loading capacity, relatively inexpensive.Can interfere with cell membranes or protein activity, potential for foaming.Formulations requiring high drug concentrations; can be used in vivo.

References

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at: [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Available at: [Link]

  • Surfactants: Pharmaceutical and Medicinal Aspects. CORE. Available at: [Link]

  • Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. IJIRT. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • A Review on Solubility Enhancement Techniques. ResearchGate. Available at: [Link]

  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed. Available at: [Link]

  • Drug solubility: importance and enhancement techniques. PubMed. Available at: [Link]

  • Surfactants and their applications in pharmaceutical dosage form. Slideshare. Available at: [Link]

  • What Are Surfactants? Uses, Benefits, and Safety. Musim Mas. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? ACS Publications. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. SpringerLink. Available at: [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Available at: [Link]

  • Effect of water pH on the stability of pesticides. MSU Extension. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate... PubMed. Available at: [Link]

  • (S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate. PubChem. Available at: [Link]

  • Improving solubility via structural modification. ResearchGate. Available at: [Link]

  • Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (C13H23NO3). PubChemLite. Available at: [Link]

  • Evaluation of the effect of ammonium carbamate on the stability of proteins. ResearchGate. Available at: [Link]

  • Tert-butyl 4-hydroxy-4-(prop-1-en-2-yl)-1-azaspiro[4.4]nonane-1-carboxylate. Chemspace. Available at: [Link]

  • Effects of pH on Pesticides and Growth Regulators. UMass Amherst. Available at: [Link]

  • tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate. NextSDS. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid tert-butyl ester. ChemBK. Available at: [Link]

  • New Strategies for Improving the Solubility of Poorly Water-Soluble Drugs: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ResearchGate. Available at: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization... PMC. Available at: [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds... MDPI. Available at: [Link]

Sources

Technical Support Center: Chromatographic Purification of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the chromatographic purification of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and practical protocols for the successful isolation of this valuable spirocyclic building block.

Overview of the Purification Challenge

Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is a moderately polar molecule featuring a Boc-protected amine, a hydroxyl group, and a spirocyclic core. The primary challenge in its purification lies in efficiently separating it from structurally similar impurities, such as diastereomers, unreacted starting materials, or over-oxidation products, which may have only slight differences in polarity. Standard flash column chromatography on silica gel is the most prevalent and effective method for this purpose.[1][2]

Recommended Purification Protocol: Flash Column Chromatography

This section provides a detailed, step-by-step protocol for the purification of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate. This protocol is a robust starting point, and optimization may be required based on the specific impurity profile of your crude material.

Thin-Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, it is crucial to analyze the crude reaction mixture by TLC to determine the optimal solvent system.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate is recommended. Due to the polarity of the hydroxyl group, a starting point of 30-50% ethyl acetate in hexane is advisable.

  • Visualization:

    • UV Light (254 nm): This compound may not be UV-active unless impurities are. It is still a good first check.

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing the hydroxyl group, which will appear as a yellow spot on a purple background.[3]

    • p-Anisaldehyde Stain: This is a good general-purpose stain for polar compounds, including alcohols, and typically produces colored spots upon heating.

    • Ninhydrin Stain: While the Boc-protected amine will not directly stain, heating the TLC plate after dipping in a ninhydrin solution can cause the Boc group to cleave, revealing the primary amine which then reacts to form a colored spot (typically pink or purple).[4]

Flash Column Chromatography Protocol

dot

Caption: Workflow for the flash chromatographic purification.

Materials:

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Crude Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 20% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase. A suggested gradient is provided in the table below.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate.

Recommended Solvent Gradient

The following table provides a starting point for a gradient elution. The optimal gradient will depend on the specific impurities present.

Column Volumes (CV)% Ethyl Acetate in HexanePurpose
0-220%Elution of non-polar impurities
2-1020% → 60% (linear)Elution of the target compound
10-1260% → 100%Elution of highly polar impurities

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a question-and-answer format.

Q1: My compound is not moving from the baseline on the TLC plate, even with 50% ethyl acetate in hexane. What should I do?

A1: This indicates that your compound is highly polar or is strongly interacting with the acidic silica gel.

  • Increase Eluent Polarity: You can add a more polar solvent to your mobile phase. A small percentage (1-5%) of methanol in dichloromethane is a common solvent system for more polar compounds. Be cautious, as methanol can sometimes cause the silica to dissolve.

  • Modify the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a bonded-phase silica, like diol or amino-functionalized silica. For particularly stubborn basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve mobility.

Q2: I am seeing significant peak tailing in my column chromatography fractions. How can I improve the peak shape?

A2: Peak tailing for amino compounds on silica gel is often due to interactions between the basic nitrogen and acidic silanol groups on the silica surface.

  • Use a Mobile Phase Modifier: As mentioned above, adding a small amount of triethylamine or a few drops of ammonium hydroxide to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.

  • Consider Reversed-Phase Chromatography: If tailing persists, reversed-phase chromatography may be a suitable alternative. In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The target compound, being moderately polar, should elute with a reasonable retention time.

Q3: My yield after purification is very low. Where could my product be going?

A3: Low yield can be attributed to several factors:

  • Incomplete Elution: Your compound may still be on the column. After your main elution, flush the column with a highly polar solvent (e.g., 10% methanol in ethyl acetate) and check the eluate for your product.

  • Product Instability: The Boc protecting group is sensitive to strong acids.[4] While generally stable on silica gel, prolonged exposure or the presence of acidic impurities can cause some deprotection. The resulting free amine will likely stick to the silica gel and not elute under normal conditions. To check for this, you can basify a small sample of the used silica gel and extract with an organic solvent to see if any of the deprotected product is recovered.

  • Co-elution with Impurities: If the separation is not optimal, your product may be in fractions that you have discarded as impure. Re-examine your TLC analysis of all fractions.

Q4: I have two spots on my TLC that are very close together. How can I improve the separation?

A4: Poor separation of closely eluting spots is a common challenge, especially with diastereomers which are common in spirocyclic compounds.[1]

  • Optimize the Solvent System: Test a variety of solvent systems with different selectivities. For example, replacing ethyl acetate with a different polar solvent like diethyl ether or a mixture of solvents might change the relative retention of the compounds.

  • Use a Shallower Gradient: A slower, more gradual increase in the polarity of the mobile phase can often improve the resolution between closely eluting compounds.

  • Increase the Column Length or Use a Finer Mesh Silica: A longer column provides more theoretical plates for separation. Finer mesh silica gel (e.g., >400 mesh) can also enhance resolution, but will result in slower flow rates.

Frequently Asked Questions (FAQs)

Q1: Is reversed-phase HPLC a viable option for purifying this compound?

A1: Yes, reversed-phase HPLC can be an effective method, particularly for achieving high purity on a smaller scale or for analyzing the purity of the final product. A typical mobile phase would be a gradient of acetonitrile or methanol in water. A C18 column is a good starting point. However, for larger scale purification, flash chromatography on silica gel is often more cost-effective and faster.

Q2: How can I confirm the identity and purity of my final product?

A2: The identity of the purified compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC with a suitable detector (e.g., ELSD or CAD, as the compound lacks a strong chromophore) or by obtaining a clean NMR spectrum.

Q3: My purified compound is an oil, but the literature reports it as a solid. What should I do?

A3: It is possible that your compound is very pure but slow to crystallize. Try dissolving the oil in a minimal amount of a non-polar solvent (like hexane or pentane) and storing it at low temperature (-20°C) to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation. It is also possible that trace amounts of residual solvent are preventing solidification. In this case, drying the compound under high vacuum for an extended period may be necessary.

Q4: Is the Boc group stable during the purification process?

A4: The tert-butoxycarbonyl (Boc) group is generally stable to the conditions of flash chromatography on silica gel.[4] However, it is sensitive to strong acids. Therefore, it is important to avoid highly acidic conditions. If acidic impurities are present in the crude mixture, they may cause some deprotection on the column.

Troubleshooting Logic Diagram

dot

Troubleshooting_Purification Start Problem with Purification Poor_Separation Poor Separation / Overlapping Spots Start->Poor_Separation Low_Yield Low Yield Start->Low_Yield Peak_Tailing Peak Tailing Start->Peak_Tailing No_Elution Compound Not Eluting Start->No_Elution Optimize_Solvent Optimize_Solvent Poor_Separation->Optimize_Solvent Different Polarity or Selectivity Shallow_Gradient Shallow_Gradient Poor_Separation->Shallow_Gradient Slower Increase in Polarity Longer_Column Longer_Column Poor_Separation->Longer_Column Increase Column Length/Finer Silica Flush_Column Flush_Column Low_Yield->Flush_Column Use Stronger Solvent (e.g., MeOH) Check_Stability Check_Stability Low_Yield->Check_Stability Possible Boc Deprotection Recheck_Fractions Recheck_Fractions Low_Yield->Recheck_Fractions Co-elution with Impurities Add_Base Add_Base Peak_Tailing->Add_Base Add Triethylamine (0.1-1%) Change_Stationary_Phase Change_Stationary_Phase Peak_Tailing->Change_Stationary_Phase Use Alumina or Bonded Silica Use_RP_Chroma Use_RP_Chroma Peak_Tailing->Use_RP_Chroma Switch to Reversed-Phase Increase_Polarity Increase_Polarity No_Elution->Increase_Polarity Add MeOH to Eluent Check_Loading Check_Loading No_Elution->Check_Loading Compound Crashed at Origin? Add_Base_No_Elution Add_Base_No_Elution No_Elution->Add_Base_No_Elution Add Triethylamine to Eluent

Caption: A logical guide for troubleshooting common purification issues.

References

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-Azaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. Working with spirocyclic amines like 1-azaspiro[4.4]nonane presents unique synthetic challenges. The spiro-fused cyclopentane ring creates a highly congested steric environment around the nitrogen atom, severely limiting nucleophilic trajectories and hindering transition-metal coordination. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot low yields in cross-coupling, alkylation, and de novo core synthesis.

Section 1: C-N Cross-Coupling Challenges

Q1: Why does my Pd-catalyzed Buchwald-Hartwig amination fail with 1-azaspiro[4.4]nonane, and how can I improve the yield?

Causality: In standard Pd-catalyzed aminations, the bulky spirocyclic core prevents efficient reductive elimination from the Pd(II) intermediate. Density Functional Theory (DFT) studies on reveal that with sterically demanding amines, the rate-limiting step shifts from oxidative addition to reductive elimination[1]. First-generation ligands cannot force the spatial proximity required to couple the aryl group with the bulky spiro-nitrogen.

Solution: You must switch to bulky biaryl phosphine ligands like BrettPhos, which are specifically designed to accelerate reductive elimination by crowding the metal center[1]. Alternatively, bypass Pd-catalysis entirely by using the newly developed Alternating Current (AC) electrochemical Ni-catalyzed C-N coupling. As detailed in , synchronizing the AC waveform with the Ni catalytic cycle prevents the degradation of the key Ni(II)(Ar)Br intermediate, boosting yields for spirocyclic amines from <20% (DC) to 90% (AC)[2][3].

Table 1: Quantitative Comparison of C-N Coupling Conditions for Spirocyclic Amines

MethodCatalyst / LigandConditionsYield (%)
DC ElectrolysisNiBr₂·glymeConstant Current< 20%
Pd-CatalysisPd₂(dba)₃ / RuPhos80 °C, KHMDS~ 45%
Pd-CatalysisPd₂(dba)₃ / BrettPhos80 °C, NaOtBu~ 85%
AC ElectrolysisNiBr₂·glymeSine Wave (Optimized Hz)90%

Protocol: Self-Validating AC-Electrolysis Ni-Catalyzed C-N Coupling

  • Setup: Equip an undivided electrochemical cell with a reticulated vitreous carbon (RVC) anode and a nickel foam cathode.

  • Reagents: Add 1-azaspiro[4.4]nonane (1.5 equiv), aryl bromide (1.0 equiv), NiBr₂·glyme (10 mol%), and tetrabutylammonium hexafluorophosphate (0.1 M) in DMA.

  • Electrolysis: Apply an AC sine wave at the predicted optimal frequency (typically 50-100 Hz).

    • Self-Validation Check: Monitor the reaction mixture visually and via cyclic voltammetry. A persistent deep red/brown color indicates active, stabilized Ni(I)/Ni(III) species. If the solution turns black and precipitates form, Ni(0) plating is occurring (indicating incorrect frequency or degraded electrolyte).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

G A 1-azaspiro[4.4]nonane (Sterically Hindered) B Pd-Catalysis (RuPhos/BrettPhos) A->B Standard Method C AC-Ni Electrolysis (Synchronized Redox) A->C Advanced Method D Rate-Limiting: Reductive Elimination B->D Steric Clash E High Yield C-N Product C->E Modulated Ni(I)/Ni(III) D->E Ligand Accelerated

Mechanistic pathways for overcoming steric hindrance in C-N cross-coupling.

Section 2: N-Alkylation and Reductive Amination

Q2: Direct SN2 alkylation of the 1-azaspiro[4.4]nonane nitrogen with secondary alkyl halides is yielding <10% product. What is the mechanistic cause, and what is the alternative?

Causality: The trajectory for the SN2 backside attack is sterically blocked by the adjacent spiro-cyclopentyl moiety. The nucleophilicity of the nitrogen is heavily masked, leading to competing E2 elimination of the secondary alkyl halide.

Solution: Transition to a reductive amination pathway. The formation of an iminium ion with an aldehyde or ketone is less sterically demanding than an SN2 transition state. To force the equilibrium toward the iminium ion before reduction, use a Lewis acid additive like Titanium(IV) isopropoxide (Ti(OiPr)₄).

Protocol: Self-Validating Reductive Amination with Ti(OiPr)₄

  • Iminium Formation: Combine 1-azaspiro[4.4]nonane (1.0 equiv) and the target ketone (1.1 equiv) in anhydrous THF. Add Ti(OiPr)₄ (1.5 equiv).

  • Incubation: Stir at room temperature for 12 hours.

    • Self-Validation Check: Pull an aliquot, quench with water, and analyze via GC-MS or LC-MS. You must confirm >90% conversion to the iminium/enamine intermediate before proceeding. Adding the reducing agent too early will prematurely reduce the ketone to an alcohol.

  • Reduction: Cool to 0 °C and carefully add NaBH(OAc)₃ (2.0 equiv). Stir for an additional 4 hours.

  • Workup: Quench with 1M NaOH to precipitate TiO₂ salts, filter through Celite, and extract the organic layer.

G Start Target: N-Alkylation of 1-azaspiro[4.4]nonane Q1 Is the electrophile a primary alkyl halide? Start->Q1 SN2 Direct SN2 Alkylation (Base + Heat) Q1->SN2 Yes RedAm Reductive Amination (Carbonyl + NaBH(OAc)3) Q1->RedAm No (Secondary/Tertiary) Success Alkylated Spirocycle SN2->Success Lewis Add Ti(OiPr)4 to force iminium formation RedAm->Lewis Steric Blockade Lewis->Success

Decision tree for N-alkylation vs. reductive amination of spirocyclic amines.

Section 3: De Novo Synthesis of the Spirocyclic Core

Q3: I am trying to synthesize a functionalized 1-azaspiro[4.4]nonane core from acyclic precursors, but cyclization fails. How can I efficiently form this sterically hindered quaternary spiro center?

Causality: Forming the spiro center involves overcoming significant ring strain and steric repulsion. Stepwise ionic cyclizations often fail due to competing elimination reactions or retro-aldol type fragmentations.

Solution: Utilize a domino radical bicyclization strategy. As demonstrated in the , the simultaneous formation of two rings via alkoxyaminyl radicals provides the massive thermodynamic driving force required to close the spirocycle efficiently[4][5].

Table 2: Domino Radical Bicyclization Yields based on Initiator

InitiatorTemperatureDiastereomeric Ratio (trans:cis)Yield (%)
AIBN80 °C (Reflux)1.5 : 145%
Et₃B25 °C (Room Temp)3.0 : 167%

Protocol: Self-Validating Domino Radical Bicyclization

  • Preparation: Dissolve the O-benzyl oxime ether precursor (containing a tethered alkenyl/alkynyl moiety) in degassed benzene (0.05 M).

  • Initiation: Add Bu₃SnH (1.5 equiv) as the chain carrier and Et₃B (1.0 M in hexane, 0.5 equiv) as the room-temperature initiator.

  • Reaction: Stir at 25 °C open to a dry air atmosphere (trace O₂ is required to initiate Et₃B).

    • Self-Validation Check: Monitor the disappearance of the oxime ether via TLC. The appearance of a highly polar spot (the N-O cleaved spirocycle) confirms successful radical capture. If starting material persists, inject an additional 0.2 equiv of Et₃B.

  • Workup: Quench with aqueous KF to precipitate toxic tin residues as insoluble Bu₃SnF. Filter, concentrate, and purify.

References
  • Tian, J., Wang, G., Qi, Z.-H., & Ma, J. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega (2020). URL:[Link]

  • Hazra, A., Organiscak, M., & Luo, L. "Deciphering the Synchronization of Alternating Current Frequency with the Nickel Catalytic Cycle in Selective C–N Cross-Coupling." Journal of the American Chemical Society (2025). URL:[Link]

  • Guerrero-Caicedo, A., Soto, D. M., Osorio, D. A., & Jaramillo-Gómez, L.-M. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega (2019). URL:[Link]

Sources

Validation & Comparative

The Ascendance of Spirocyclic Scaffolds: A Comparative Guide to Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate and Piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the familiar territories of flat, aromatic structures. This has led to a renaissance in the exploration of three-dimensional (3D) molecular architectures. Among these, spirocyclic scaffolds have emerged as powerful tools to navigate the complexities of biological space. This guide provides an in-depth, objective comparison of the emerging tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate scaffold and the long-established, "privileged" piperidine scaffold, offering a valuable resource for researchers, scientists, and drug development professionals.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its success stems from its conformational flexibility, basic nitrogen atom for hydrogen bonding, and its ability to present substituents in well-defined spatial orientations.[1][3] However, the very flexibility of the piperidine ring can also be a liability, leading to potential metabolic instability and reduced binding affinity due to entropic penalties.[4]

This is where rigidified scaffolds, such as the 1-azaspiro[4.4]nonane system, offer a compelling alternative. By introducing a spirocyclic fusion, the conformational freedom of the ring system is significantly constrained, which can lead to a host of desirable properties. This guide will dissect the nuances of these two scaffolds, from their fundamental physicochemical properties to their impact on biological activity, supported by experimental data and detailed protocols.

Structural and Conformational Analysis: A Tale of Flexibility and Rigidity

The fundamental difference between the piperidine and the 1-azaspiro[4.4]nonane scaffold lies in their conformational behavior. The piperidine ring predominantly adopts a chair conformation, which can undergo ring-flipping to interchange axial and equatorial substituents.[3] This flexibility allows it to adapt to various binding pockets, but it can also lead to off-target effects and metabolic vulnerabilities.[4]

In contrast, the 1-azaspiro[4.4]nonane scaffold, with its two fused five-membered rings sharing a single carbon atom, possesses a much more rigid and defined three-dimensional structure. This rigidity can pre-organize the molecule into a bioactive conformation, potentially leading to higher binding affinity and selectivity.

cluster_0 Piperidine Scaffold cluster_1 1-Azaspiro[4.4]nonane Scaffold Piperidine Flexible Chair Conformations Conformational_Flexibility Adaptable to multiple targets Potential for off-target binding Metabolic instability Piperidine->Conformational_Flexibility leads to Azaspiro Rigid Spirocyclic Structure Conformational_Rigidity Pre-organization for binding Enhanced selectivity Improved metabolic stability Azaspiro->Conformational_Rigidity leads to

Caption: Conformational differences between piperidine and 1-azaspiro[4.4]nonane scaffolds.

Physicochemical Properties: The Impact of Spirocyclization

A comparative study on 4-azaspiro[2.3]hexane, a spirocyclic piperidine isostere, revealed a decrease in basicity (pKa) and an increase in lipophilicity (LogP) compared to piperidine.[3] The decrease in basicity can be advantageous in reducing interactions with off-targets such as the hERG channel, a common cause of cardiotoxicity. The increased lipophilicity, if not excessive, can improve membrane permeability.

ScaffoldpKaLogPKey Implications
Piperidine~11.2~1.5High basicity, moderate lipophilicity
4-Azaspiro[2.3]hexane~10.3~2.0Reduced basicity, increased lipophilicity
1-Azaspiro[4.4]nonane (Predicted) Lower than piperidine Higher than piperidine Potentially improved safety profile and permeability
Table 1: Comparison of Physicochemical Properties. Data for 4-azaspiro[2.3]hexane is used as a surrogate to illustrate the expected trends for spirocyclic piperidine isosteres.[3]

The increased fraction of sp3-hybridized carbons (Fsp3) in spirocyclic scaffolds like 1-azaspiro[4.4]nonane is also a key feature. A higher Fsp3 is generally associated with improved solubility, metabolic stability, and overall clinical success rates.[5]

Synthesis of Scaffolds: Established Routes and Modern Innovations

Piperidine Scaffolds: The synthesis of piperidine derivatives is well-established, with numerous methods available, including the reduction of pyridine precursors, intramolecular cyclization of amino-alkenes, and various multicomponent reactions.[6]

Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate: The synthesis of the 1-azaspiro[4.4]nonane core can be more challenging due to the construction of the spirocyclic center. However, modern synthetic methods have made these scaffolds more accessible. One powerful approach is the domino radical bicyclization of an appropriately substituted O-benzyl oxime ether.[7]

Experimental Protocol: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivatives[7]

This protocol describes a general method for the synthesis of the 1-azaspiro[4.4]nonane skeleton.

Materials:

  • O-benzyl oxime ether precursor with an alkenyl moiety

  • Tributyltin hydride (Bu3SnH)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Triethylborane (Et3B)

  • Anhydrous cyclohexane or toluene

  • Silica gel for column chromatography

Procedure:

  • To a solution of the O-benzyl oxime ether precursor in anhydrous cyclohexane under an inert atmosphere, add tributyltin hydride.

  • Add the radical initiator (AIBN or Et3B). If using AIBN, the reaction mixture is typically heated to reflux. If using Et3B, the reaction can often be performed at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1-azaspiro[4.4]nonane derivative.

Start O-benzyl oxime ether Step1 Add Bu3SnH and Radical Initiator (AIBN or Et3B) Start->Step1 Step2 Domino Radical Bicyclization Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 End 1-Azaspiro[4.4]nonane derivative Step3->End

Caption: Workflow for the synthesis of 1-azaspiro[4.4]nonane derivatives via domino radical bicyclization.

Applications in Medicinal Chemistry: Divergent Paths to Biological Activity

While both scaffolds are nitrogen-containing heterocycles, their distinct structural features have led them down different, albeit sometimes overlapping, paths in drug discovery.

Piperidine: The piperidine scaffold is found in a vast array of drugs across numerous therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: Donepezil (for Alzheimer's disease) and Methylphenidate (for ADHD).[1]

  • Oncology: Ibrutinib (a Bruton's tyrosine kinase inhibitor).[6]

  • Pain Management: Fentanyl and other opioids.[1]

1-Azaspiro[4.4]nonane: The 1-azaspiro[4.4]nonane scaffold is a key structural motif in several biologically active natural products, most notably the Cephalotaxus alkaloids.[7][8] These compounds have shown potent antiproliferative activity. Homoharringtonine, an ester derivative of cephalotaxine, is an approved drug for chronic myeloid leukemia.[8]

Furthermore, synthetic derivatives of 1-azaspiro[4.4]nonane have been investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases.[7][9]

ScaffoldTherapeutic AreasRepresentative Examples
PiperidineCNS disorders, Oncology, Pain, Inflammation, Infectious diseasesDonepezil, Ibrutinib, Fentanyl
1-Azaspiro[4.4]nonaneOncology, CNS disorders (potential)Homoharringtonine, nAChR agonists
Table 2: Comparative Therapeutic Applications.
Signaling Pathway Modulation: A Case Study

Homoharringtonine, a prominent drug containing the 1-azaspiro[4.4]nonane scaffold, exerts its anticancer effects by inhibiting protein synthesis. It binds to the ribosomal A-site and prevents the elongation step of translation, leading to cell cycle arrest and apoptosis.[8]

HHT Homoharringtonine (1-Azaspiro[4.4]nonane derivative) Ribosome Ribosome (A-site) HHT->Ribosome binds to Protein_Synthesis Protein Synthesis Elongation Ribosome->Protein_Synthesis inhibits Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Protein_Synthesis->Apoptosis induces

Sources

Conformational Analysis: 1-azaspiro[4.4]nonane vs 1-azaspiro[4.5]decane Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly prioritizes the "Escape from Flatland," maximizing the fraction of sp3 -hybridized carbons ( Fsp3​ ) has become a critical strategy to improve metabolic stability, aqueous solubility, and target selectivity. Among the most privileged sp3 -rich scaffolds are azaspirocycles. This guide provides an objective, data-driven comparison of two foundational building blocks: 1-azaspiro[4.4]nonane and 1-azaspiro[4.5]decane . By analyzing their distinct conformational dynamics and synthetic workflows, we can map these structural nuances directly to their pharmacological performance.

Conformational Dynamics & Structural Topology

The defining difference between these two scaffolds lies in their ring topologies, which dictate the vector orientation of their substituents and their subsequent binding profiles.

  • 1-azaspiro[4.4]nonane: This scaffold consists of two fused five-membered rings (a pyrrolidine and a cyclopentane). Both rings undergo rapid pseudorotation, transitioning between envelope and half-chair conformations. The spiro-fusion locks the system into a highly compact, rigid V-shape. This strict geometric constraint severely restricts the rotational freedom of attached functional groups, making it an ideal scaffold when a highly specific, compact three-dimensional orientation is required for receptor binding[1].

  • 1-azaspiro[4.5]decane: This system fuses a five-membered pyrrolidine ring with a six-membered carbocycle (cyclohexane) or heterocycle (piperidine). The thermodynamic stability of the six-membered ring forces it into a rigid chair conformation, while the five-membered ring adopts an envelope state. The spiro carbon sits at the apex of this assembly, creating distinct axial and equatorial vectors. This topology provides an extended steric bulk on one face of the molecule, allowing it to project substituents deeper into asymmetrical hydrophobic pockets compared to its 4.4 counterpart[2].

ConformationalAnalysis Root Azaspirocyclic Scaffolds (High Fsp3 & 3D Rigidity) Branch1 1-azaspiro[4.4]nonane (Envelope-Envelope) Root->Branch1 Branch2 1-azaspiro[4.5]decane (Envelope-Chair) Root->Branch2 Mech1 Compact V-Shape Restricted Vector Orientation Branch1->Mech1 Mech2 Extended Hydrophobic Reach Axial/Equatorial Diversification Branch2->Mech2 Target1 nAChR Agonists & Cephalotaxine Analogs Mech1->Target1 Target2 KSP Inhibitors & DHFR Antivirals Mech2->Target2

Caption: Conformational dynamics and target specificities of azaspiro scaffolds.

Pharmacological Profiles & Target Specificity

The divergent conformational landscapes of these two scaffolds lead to distinct therapeutic applications.

The compact 1-azaspiro[4.4]nonane core is frequently utilized to design 1[1] and is the foundational motif of Cephalotaxus alkaloids, which exhibit strong antineoplastic activity against chronic myeloid leukemia[3].

Conversely, the extended hydrophobic reach of the 1-azaspiro[4.5]decane system makes it a privileged structure for targeting larger enzymatic cavities. It has demonstrated significant efficacy as an inhibitor of the kinesin spindle protein (KSP) in oncology[4] and as a 5 against influenza viruses, where the piperidine nitrogen forms critical hydrogen bonds with the I7 and S59 residues of the hDHFR enzyme[5].

Quantitative Performance Comparison
ScaffoldKey Conformational FeatureRepresentative TargetBinding Affinity / Potency
1-azaspiro[4.4]nonane Rigid V-shape, Envelope-EnvelopenAChR (Nicotinic Receptors)High affinity (nM range)
1-azaspiro[4.4]nonane Compact spiro-fusionCephalotaxine analogs (Leukemia)IC 50​ ~ micromolar
1-azaspiro[4.5]decane Envelope-Chair, extended reachKSP (Kinesin Spindle Protein)IC 50​ ~ low micromolar
1-azaspiro[4.5]decane H-bond network via piperidine NDHFR (Influenza A/B)High viral inhibition

Experimental Methodologies & Self-Validating Protocols

To harness these building blocks, synthetic routes must prioritize stereocontrol and yield. Below are field-proven protocols detailing the causality behind critical reagent choices.

Protocol A: Synthesis of 1-Azaspiro[4.4]nonane via Domino Radical Bicyclization

This protocol utilizes a radical cascade to construct the constrained 4.4 system from O-benzyl oxime ethers[3].

Causality & Mechanism: Azobisisobutyronitrile (AIBN) is used as a thermal initiator to generate the primary radical, while tributyltin hydride ( Bu3​SnH ) acts as the hydrogen atom donor. The domino process captures alkoxyaminyl radicals to form the spirocycle. The reaction inherently favors the trans diastereomer to minimize 1,3-diaxial-like steric clashes in the transition state.

Step-by-Step Workflow:

  • Preparation: Dissolve the O-benzyl oxime ether precursor (0.30 mmol) in anhydrous cyclohexane (15.0 mL). Causality: Cyclohexane is a non-polar solvent that stabilizes radical intermediates without participating in unwanted chain-transfer reactions.

  • Initiation: Add Bu3​SnH (1.2 eq, 0.36 mmol) and AIBN (0.25 eq, 0.08 mmol) to the solution.

  • Cyclization: Heat the mixture to reflux under an inert argon atmosphere. Monitor the consumption of the starting material via TLC (typically 4-6 hours).

  • Validation & Purification: Concentrate the crude mixture and purify via flash column chromatography (silica gel, 1–3.5% ethyl acetate/hexanes).

  • Self-Validation: Confirm the diastereomeric ratio (dr) using 1H NMR. The trans geometry is validated by analyzing the coupling constants ( J -values) of the protons adjacent to the spiro-center, ensuring the structural integrity of the V-shape conformation[3].

Protocol B: Diastereoselective Synthesis of 1-Azaspiro[4.5]decane

This protocol constructs the 4.5 system through the highly stereocontrolled addition of Grignard reagents to chiral sulfinyl imines[4].

Causality & Mechanism: The stereochemical outcome is entirely dependent on the solvent. Toluene is strictly mandated over THF. Because Toluene is non-coordinating, it forces the magnesium ion of the Grignard reagent to tightly chelate both the sulfinyl oxygen and the imine nitrogen. This rigid, cyclic transition state locks the conformation, dictating an exclusive Si-face attack[4].

Step-by-Step Workflow:

  • Imine Condensation: React enantiomerically pure N-tert-butanesulfinamide with a tetralone derivative in the presence of Ti(OEt)4​ . Causality: Ti(OEt)4​ acts dually as a Lewis acid to activate the ketone and as a water scavenger to drive the equilibrium forward.

  • Grignard Addition: Dissolve the resulting chiral imine in anhydrous Toluene and cool to -78 °C. Slowly add 2-bromobenzylmagnesium bromide dropwise.

  • Self-Validation (Intermediate): Quench the reaction, extract, and purify the sulfinamide intermediate. Validate the diastereomeric excess (de > 95%) via chiral HPLC before proceeding to cyclization.

  • Ring Closure: Subject the validated intermediate to a Palladium-catalyzed intramolecular N-arylation using a suitable base and ligand system to close the spirocycle.

  • Final Validation: Confirm the envelope-chair conformation of the final dibenzo 1-azaspiro[4.5]decane via X-ray crystallography[4].

SynthesisWorkflow Step1 Chiral Imine Formation Ti(OEt)4 catalysis Step2 Grignard Addition in Toluene Step1->Step2 Stereocontrol Step3 Sulfinamide Cleavage & Deprotection Step2->Step3 High dr Step4 Pd-Catalyzed N-arylation Step3->Step4 Product 1-azaspiro[4.5]decane Derivatives Step4->Product Ring Closure

Caption: Self-validating synthetic workflow for 1-azaspiro[4.5]decane derivatives.

Conclusion

The selection between 1-azaspiro[4.4]nonane and 1-azaspiro[4.5]decane building blocks should be strictly dictated by the target receptor's architectural demands. If the binding pocket requires a compact, highly restricted V-shape geometry (e.g., nAChR), the 4.4 system is superior. Conversely, if the target requires extended hydrophobic probing with distinct axial/equatorial vectorization (e.g., KSP or DHFR), the 4.5 system's envelope-chair dynamics provide the necessary structural reach.

References

  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery, Benchchem, 1

  • Azaspirodecane - Grokipedia, Grokipedia, 2

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals, ACS Omega, 3

  • Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias, The Journal of Organic Chemistry, 4

  • Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR), PMC, 5

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is a chiral spirocyclic building block of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure makes it a valuable scaffold for synthesizing novel therapeutic agents. The stereochemistry and purity of such intermediates are critical, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods are paramount for ensuring the quality and consistency of this compound and for monitoring potential impurities that may arise during synthesis or storage.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the effective separation and quantification of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate from its potential impurities. We will delve into both achiral and chiral separation strategies, explaining the rationale behind method selection and providing detailed experimental protocols to serve as a practical starting point for researchers in the field.

Understanding the Analyte and Potential Impurities

The target molecule possesses several key structural features that dictate the analytical approach: a bulky, UV-active tert-butyloxycarbonyl (Boc) protecting group, a secondary hydroxyl group, a tertiary amine within the spirocyclic system, and a chiral center at the spiro-carbon. Potential impurities can be categorized as process-related (from synthesis) or degradation-related.

Common Potential Impurities:

  • Impurity A (De-Boc Analogue): 4-hydroxy-1-azaspiro[4.4]nonane. This impurity results from the cleavage of the Boc protecting group.

  • Impurity B (Oxidized Analogue): Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate. The secondary alcohol is oxidized to a ketone.

  • Impurity C (Starting Material): Unreacted precursors from the synthetic route. The nature of these depends on the specific synthesis pathway employed[1][2].

  • Impurity D (Enantiomer): The opposite enantiomer of the desired product. Controlling stereochemistry is crucial, and the presence of the undesired enantiomer must be monitored.

Comparative Analysis of HPLC Methodologies

The choice of HPLC method is fundamentally driven by the analytical goal: routine purity assessment (achiral) or enantiomeric purity determination (chiral).

Achiral Analysis: Reversed-Phase HPLC (RP-HPLC)

For quantifying the main component and separating it from non-stereoisomeric impurities (like Impurities A and B), RP-HPLC is the workhorse method. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Rationale:

  • Versatility: RP-HPLC is effective for a wide range of moderately polar organic molecules.

  • Robustness: Well-established C18 columns offer excellent stability and reproducibility.

  • Mobile Phase Control: The use of acidic modifiers (e.g., formic acid or phosphoric acid) is critical. It ensures that the tertiary amine is protonated, preventing peak tailing caused by interactions with residual silanols on the silica support and leading to sharp, symmetrical peaks[3].

Chiral Analysis: Chiral Stationary Phases (CSPs)

Separating enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). For spirocyclic compounds and other complex chiral molecules, polysaccharide-based CSPs are often the most successful[4][5]. These phases, typically derived from cellulose or amylose, offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions[5].

Methodology Comparison:

  • Normal-Phase (NP) HPLC: Utilizes nonpolar mobile phases like hexane/alkanol mixtures. This mode often provides the best selectivity for chiral separations on polysaccharide CSPs as it promotes the crucial hydrogen bonding interactions between the analyte and the CSP[6]. However, sample solubility can be a challenge for more polar compounds[7].

  • Reversed-Phase (RP) HPLC: Uses aqueous-organic mobile phases. While sometimes less selective than NP mode for chiral separations, it offers the advantage of direct compatibility with samples dissolved in polar solvents and is easily integrated with mass spectrometry (MS) detectors.

  • Polar Organic Mode: Employs polar organic solvents like acetonitrile or methanol as the mobile phase. This mode can offer unique selectivity and is a valuable alternative when NP and RP modes fail to provide adequate resolution.

The selection process often involves screening different CSPs and mobile phase modes to find the optimal conditions, a process that can be streamlined with modern method development systems[8].

Data Presentation: Method Selection Guide

The following table summarizes the recommended HPLC approaches and their suitability for separating the target compound from its key impurities.

Analytical GoalRecommended MethodStationary PhaseMobile Phase RationaleTarget SeparationsAdvantages & Considerations
Purity & Achiral Impurities Reversed-Phase HPLCC18 (e.g., Kromasil, Symmetry)Acetonitrile/Water with 0.1% Formic AcidAnalyte from Impurity A & BAdvantages: Robust, reproducible, good peak shape. Considerations: Will not separate enantiomers (Impurity D)[9].
Enantiomeric Purity Normal-Phase Chiral HPLCPolysaccharide-based CSP (e.g., Chiralpak® AD-H)n-Hexane / Isopropanol / Diethylamine (DEA)Analyte from Impurity D (Enantiomer)Advantages: Often provides the highest enantioselectivity[6]. Considerations: Requires non-polar solvents; DEA is added to improve peak shape for basic analytes.
Enantiomeric Purity (Alternative) Reversed-Phase Chiral HPLCPolysaccharide-based CSP (e.g., Chiralcel® OD-RH)Acetonitrile / Phosphate Buffer (pH ~2-3)Analyte from Impurity D (Enantiomer)Advantages: Compatible with aqueous samples, easily coupled to MS. Considerations: Buffer preparation required; resolution may be lower than in NP mode[4].

Experimental Protocols

The following protocols provide a robust starting point for method development. Optimization will likely be required based on the specific instrument and impurity profile.

Protocol 1: Stability-Indicating Achiral RP-HPLC Method

This method is designed for the quantification of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate and separation from its achiral impurities.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil 100-5C18)[9].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Enantioselective Normal-Phase Chiral HPLC Method

This method is designed for the separation and quantification of the enantiomers of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate.

  • Chromatographic System:

    • Column: Chiralpak® AD-H, 150 mm x 4.6 mm, 5 µm particle size[6].

    • Mobile Phase: Isocratic mixture of n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

Workflow for HPLC Method Development

A systematic approach is crucial for efficient and successful method development. The workflow below outlines the logical steps from initial screening to final validation.

HPLC_Method_Development_Workflow A Define Analytical Goal (Purity vs. Enantiopurity) B Achiral Method Screening (RP-HPLC) A->B Purity D Chiral Method Screening (NP & RP on CSPs) A->D Enantiopurity C Assess Separation (Peak Shape, Resolution) B->C I Goal Met? C->I E Assess Enantioseparation (Resolution > 1.5) D->E J Goal Met? E->J F Method Optimization (Gradient, Temp, Flow Rate) G Method Validation (ICH Q2R1) (Specificity, Linearity, Accuracy) F->G H Routine Analysis G->H I->F No I->G Yes J->D No (Try new CSP/Mode) J->F Yes

Caption: Logical workflow for developing a robust HPLC method for purity and enantiopurity analysis.

Conclusion

The successful analysis of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate hinges on selecting the appropriate HPLC methodology tailored to the specific analytical objective. For routine purity assessment and the separation of process-related impurities, a stability-indicating reversed-phase HPLC method on a C18 column is robust and effective[9][10]. For the critical task of resolving enantiomers, chiral HPLC using polysaccharide-based stationary phases is the gold standard, with normal-phase conditions often providing superior selectivity[4][5]. The experimental protocols and the systematic development workflow provided in this guide offer a solid foundation for researchers to establish reliable, high-performance analytical methods, ensuring the quality and safety of this important chemical building block in the drug development pipeline.

References

  • NextSDS. tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Gomez-Ballesteros, F., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC. Available from: [Link]

  • ResearchGate. A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. Available from: [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. Available from: [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia. Available from: [Link]

  • PubChem. (S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate. Available from: [Link]

  • JournalGRID. Stability Indicating Reverse Phase High-Performance Liquid Chromatographic Method for the Analysis of Azelnidipine in Bulk Drug and Pharmaceutical Dosage Forms. Available from: [Link]

  • Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Available from: [Link]

  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Shimadzu. Chiral Separation Using SFC and HPLC. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Available from: [Link]

  • Waters Corporation. Developing Liquid Chromatography Methods for Food Analysis. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Available from: [Link]

  • Li, H., et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. Available from: [Link]

  • Frontiers in Chemistry. Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban. Available from: [Link]

  • European Chemicals Agency (ECHA). tert-butyl-4-methoxyphenol - Substance Information. Available from: [Link]

  • NVEO. Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Available from: [Link]

Sources

The Azaspiro[4.4]nonane Scaffold: A Privileged Motif Yielding Diverse Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

The azaspiro[4.4]nonane ring system, a rigid bicyclic scaffold, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensional architecture provides a unique topographical presentation of functional groups, leading to enhanced target affinity and selectivity. This guide offers an in-depth comparison of the pharmacological profiles of drugs and clinical candidates containing the azaspiro[4.4]nonane core, highlighting the distinct therapeutic applications arising from subtle variations in their structure. We will delve into their anticancer, central nervous system, and anticonvulsant activities, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in the field.

Anticancer Activity: The Case of Homoharringtonine (Omacetaxine Mepesuccinate)

The most prominent example of a clinically approved drug featuring a 1-azaspiro[4.4]nonane core within its parent alkaloid structure is Homoharringtonine (HHT), also known as omacetaxine mepesuccinate. Derived from the evergreen tree Cephalotaxus harringtonia, HHT is a potent protein synthesis inhibitor with established efficacy in the treatment of chronic myeloid leukemia (CML), particularly in patients with resistance to tyrosine kinase inhibitors.

Mechanism of Action

HHT exerts its cytotoxic effects by binding to the A-site of the 80S ribosome, thereby inhibiting the initial elongation step of protein synthesis. This leads to the rapid depletion of short-lived proteins that are crucial for cancer cell survival and proliferation, including the anti-apoptotic protein Mcl-1 and the oncoprotein c-Myc. The inhibition of these key survival proteins triggers apoptosis in malignant cells.

Signaling Pathway Modulation

The downstream effects of HHT-mediated protein synthesis inhibition impact several critical signaling pathways implicated in cancer progression. By reducing the levels of key signaling molecules, HHT can effectively attenuate pro-survival signals.

HHT Homoharringtonine Ribosome 80S Ribosome HHT->Ribosome Binds to A-site Protein_Synthesis Protein Synthesis (Inhibition) Ribosome->Protein_Synthesis Mcl1 Mcl-1 Protein_Synthesis->Mcl1 Depletion cMyc c-Myc Protein_Synthesis->cMyc Depletion Apoptosis Apoptosis (Induction) Mcl1->Apoptosis JAK_STAT JAK/STAT Pathway cMyc->JAK_STAT PI3K_Akt PI3K/Akt Pathway cMyc->PI3K_Akt JAK_STAT->Protein_Synthesis PI3K_Akt->Protein_Synthesis

Caption: Signaling pathways modulated by Homoharringtonine.

Quantitative Anticancer Activity

The cytotoxic potential of Homoharringtonine has been quantified across a range of cancer cell lines, with IC50 values demonstrating its potent activity, particularly in hematological malignancies.

Cell LineCancer TypeIC50 (nM)
MV4-11Acute Myeloid Leukemia (AML)7.2
MOLM-13Acute Myeloid Leukemia (AML)6.9
HL-60Acute Promyelocytic Leukemia~20
K562Chronic Myeloid Leukemia (CML)~30
MDA-MB-231Triple-Negative Breast Cancer80.5 (at 24h)
MCF-7Breast Adenocarcinoma~20

Note: IC50 values can vary depending on the experimental conditions and duration of exposure.

Central Nervous System Activity: α7 Nicotinic Acetylcholine Receptor Agonists

Derivatives of the azaspiro[4.4]nonane scaffold have shown significant promise as potent and selective agonists of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[1] These receptors are ligand-gated ion channels widely expressed in the central nervous system and are implicated in cognitive processes such as learning and memory.[2] Agonists of the α7 nAChR are being investigated as potential therapeutics for cognitive deficits associated with schizophrenia and Alzheimer's disease.

Mechanism of Action

Azaspiro[4.4]nonane-based agonists bind to the orthosteric site of the α7 nAChR, mimicking the action of the endogenous neurotransmitter acetylcholine. This binding event triggers a conformational change in the receptor, leading to the opening of the ion channel and an influx of cations, primarily Ca2+ and Na+. The resulting depolarization of the neuronal membrane modulates neurotransmitter release and enhances synaptic plasticity.

Agonist Azaspiro[4.4]nonane Agonist nAChR α7 nAChR Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Ca²⁺/Na⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neurotransmission Enhanced Neurotransmission & Synaptic Plasticity Depolarization->Neurotransmission

Caption: Mechanism of action of azaspiro[4.4]nonane-based α7 nAChR agonists.

Quantitative Pharmacological Data

The development of selective α7 nAChR agonists is an active area of research. While specific clinical candidates with the azaspiro[4.4]nonane core are not yet in late-stage trials, preclinical studies have demonstrated the potential of this scaffold.

Compound IDnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Emax (%)
Example 1α78.1--
Example 2α712-14--
Example 3α4β20.36--

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.[3]

Anticonvulsant Activity: N-Phenylamino-2-azaspiro[4.4]nonane-1,3-diones

Derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been investigated for their anticonvulsant properties. Specifically, N-phenylamino-substituted analogs have shown promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are used to identify compounds that can prevent seizure spread and elevate the seizure threshold, respectively.

Putative Mechanism of Action

The exact mechanism of action for these anticonvulsant derivatives is not fully elucidated but is thought to involve modulation of inhibitory neurotransmission, potentially through interaction with GABA-A receptors. The rigid azaspiro[4.4]nonane core likely plays a crucial role in orienting the N-phenylamino pharmacophore for optimal interaction with its biological target.

Preclinical Anticonvulsant Activity

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines and to determine the IC50 value.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., Homoharringtonine) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific nAChR subtype.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-epibatidine or [125I]-α-bungarotoxin) for binding to nAChRs expressed in cell membranes or tissue homogenates.

Protocol:

  • Prepare cell membranes or brain tissue homogenates expressing the nAChR subtype of interest.

  • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.

  • After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Start Start Prepare_Membranes Prepare Membranes (nAChR source) Start->Prepare_Membranes Incubate Incubate: Membranes + Radioligand + Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Sources

A Comparative Guide to the Spectroscopic Validation of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust spectroscopic characterization required to validate the successful synthesis of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate. In the synthesis of novel chemical entities, rigorous analytical confirmation is paramount to ensure the structural integrity of the target compound, a cornerstone of reliable downstream applications in medicinal chemistry and materials science. This document moves beyond a simple listing of techniques to offer a comparative analysis, grounded in the principles of scientific integrity and causality, to empower researchers in their experimental design and data interpretation.

The Imperative of Multi-Faceted Spectroscopic Validation

The synthesis of a target molecule is only truly complete upon its unambiguous structural confirmation. Relying on a single analytical technique can be misleading, as each method probes different aspects of the molecular structure. A self-validating system of analysis, therefore, employs a suite of complementary spectroscopic techniques. For a molecule such as Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate, with its unique spirocyclic core, hydroxyl functionality, and bulky tert-butoxycarbonyl (Boc) protecting group, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential. This multi-pronged approach provides a holistic and trustworthy confirmation of the molecular identity, purity, and structural integrity.[1][2][3]

Proposed Synthetic Pathway and Validation Workflow

While various synthetic routes to azaspirocyclic compounds exist, a plausible pathway to Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate can be envisioned. The subsequent validation workflow is designed to confirm the successful formation of the target structure.

Synthesis and Validation Workflow cluster_synthesis Synthetic Pathway cluster_validation Spectroscopic Validation Start Starting Materials Reaction Multi-step Synthesis Start->Reaction Reagents & Conditions Crude Crude Product Reaction->Crude Work-up & Purification NMR NMR Spectroscopy (¹H & ¹³C) Crude->NMR MS Mass Spectrometry (ESI-MS) Crude->MS IR Infrared Spectroscopy (FT-IR) Crude->IR Final Validated Product NMR->Final MS->Final IR->Final

Caption: Workflow for the synthesis and spectroscopic validation of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate.

Comparative Analysis of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

  • Expertise & Experience: The ¹H NMR spectrum will reveal the number of unique proton environments, their integration (ratio of protons), and their coupling patterns (neighboring protons). For our target molecule, we expect to see distinct signals for the tert-butyl group, the protons of the two rings of the spirocyclic core, and the hydroxyl proton. The protons on the carbon bearing the hydroxyl group will likely appear as a multiplet at a characteristic downfield shift. The large, sharp singlet for the tert-butyl group is a key indicator of the Boc protecting group's presence.[4]

  • Trustworthiness: The coupling patterns observed in the aliphatic region of the spectrum provide crucial connectivity information, helping to piece together the spirocyclic framework. The absence of signals corresponding to starting materials is a primary indicator of reaction completion and sample purity.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

  • Expertise & Experience: A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. This is invaluable for confirming the total number of carbons in the molecule and identifying key functional groups. We anticipate signals for the carbonyl carbon of the Boc group, the quaternary spiro carbon, the carbon attached to the hydroxyl group, the carbons of the tert-butyl group, and the remaining aliphatic carbons of the five-membered rings.[5][6]

  • Trustworthiness: The chemical shift of the carbonyl carbon (around 155 ppm) and the quaternary carbon of the tert-butyl group (around 80 ppm) are highly diagnostic. The presence of the correct number of signals in the aliphatic region further validates the integrity of the spirocyclic core.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Technique Assignment Predicted Chemical Shift (δ) ppm Expected Multiplicity Integration
¹H NMR -C(CH₃)₃~1.45s9H
Aliphatic protons (ring)~1.6 - 2.2 & ~3.2 - 3.6m12H
-CH(OH)-~3.8 - 4.2m1H
-OHBroad singlet (variable)br s1H
¹³C NMR -C=O (carbamate)~155--
-C(CH₃)₃~80--
Spiro carbon~70--
-CH(OH)-~65-75--
Aliphatic carbons (ring)~25 - 60--
-C(CH₃)₃~28--

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[7][8]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental validation of its elemental composition.

  • Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. We would expect to observe the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for the unambiguous determination of the molecular formula.[9][10]

  • Trustworthiness: The experimentally determined mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of C₁₃H₂₃NO₃ (241.1678 g/mol ).[11] This provides a high degree of confidence in the identity of the synthesized compound. Fragmentation patterns, if studied, can offer further structural insights.

Table 2: Predicted Mass Spectrometry Data for Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate [11]

Adduct Calculated m/z
[M+H]⁺242.1751
[M+Na]⁺264.1570
[M+K]⁺280.1309
[M+NH₄]⁺259.2016
Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.

  • Expertise & Experience: The IR spectrum will provide clear evidence for the hydroxyl and carbamate functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding.[12][13] A strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretching of the Boc-carbamate group.[14] The presence of C-H stretching bands around 2850-3000 cm⁻¹ confirms the aliphatic nature of the molecule.

  • Trustworthiness: The simultaneous presence of the broad O-H stretch and the strong C=O stretch, along with the absence of absorptions that would be expected from starting materials (e.g., azide or alkyne stretches if those were precursors), provides strong evidence for the successful synthesis of the target molecule.

Table 3: Key Infrared Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alcohol (-OH)O-H stretch3200 - 3600 (broad)
Carbamate (C=O)C=O stretch1680 - 1700 (strong)
Alkane (C-H)C-H stretch2850 - 3000

Experimental Protocols

Sample Preparation for Analysis

A homogenous and pure sample is critical for obtaining high-quality spectroscopic data. The final product should be purified by column chromatography or recrystallization to remove any unreacted starting materials or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be employed. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-MS instrument. The sample solution is infused directly into the ion source.

  • Data Acquisition: Acquire data in positive ion mode. The mass range should be set to include the expected m/z values of the protonated molecule and common adducts.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film by dissolving a small amount in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disc.

  • Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Conclusion

The validation of the synthesis of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate requires a synergistic application of multiple spectroscopic techniques. NMR provides the detailed structural framework, MS confirms the molecular weight and elemental composition, and IR verifies the presence of key functional groups. By comparing the experimental data obtained from these methods with the predicted values and characteristics outlined in this guide, researchers can achieve a high level of confidence in the identity and purity of their synthesized compound. This rigorous approach to characterization is fundamental to ensuring the reliability and reproducibility of scientific research and is an indispensable component of the drug discovery and development process.

References

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (URL not available)
  • (S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate - PubChem. National Center for Biotechnology Information. [Link]

  • Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (C13H23NO3) - PubChemLite. National Center for Biotechnology Information. [Link]

  • tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate - NextSDS. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption - ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • 4-tert-Butylphenoxy)phthalocyanine positional isomers for non-linear optical absorption - SciELO. [Link]

  • 1 Department of Analysis and Control Laboratories, Turkish Medicines and Medical Devices Agency, Sıhhiye, Ankara, Turkey. - Universal Journal of Pharmaceutical Research. [Link]

  • FT-IR spectrum of tert-butyl... | Download Scientific Diagram - ResearchGate. [Link]

  • (PDF) Validation of Analytical Methods - ResearchGate. [Link]

  • Gas-Phase Mass Spectrometry Studies of Ternary Metal Carboxylate Complexes. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. [Link]

  • 1 H NMR spectra for each p-tert-butylcalix[15]arene's conformation (R =... - ResearchGate. [Link]

  • Quantitative Analysis of Infrared Spectra of Binary Alcohol + Cyclohexane Solutions with Quantum Chemical Calculations - College of Engineering. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate - Semantic Scholar. [Link]

  • Thermal-Desorption Proton-Transfer-Reaction Quadruple-Interface Time-of-Flight Mass Spectrometry - Aerosol and Air Quality Research. [Link]

  • Double cyclization of O-acylated hydroxyamides generates 1,6-dioxa-3,9-diazaspiro[4.4]nonanes a new class of oxy-oxazolidinones - RSC Publishing. [Link]

  • 13C NMR Chemical Shift - Oregon State University. [Link]

  • 4.4: Infrared spectroscopy - Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's Guide to the Chiral HPLC Resolution of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the stereoisomeric composition of a chiral molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety.[1] The featured molecule, Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate, is a valuable spirocyclic building block in medicinal chemistry. Its two enantiomers, which are non-superimposable mirror images, can exhibit vastly different pharmacological profiles.[1] Consequently, robust and efficient analytical methods for their separation and quantification are indispensable.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of these specific enantiomers. Moving beyond a simple recitation of parameters, we will explore the underlying principles of chiral recognition and the rationale behind method development choices, equipping researchers with the knowledge to not only replicate but also adapt and troubleshoot their separations.

The Foundation: Understanding Chiral Recognition

The direct separation of enantiomers via HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[1][2] This is most commonly accomplished using a Chiral Stationary Phase (CSP), where the chiral selector is bonded or coated onto a support matrix, typically silica gel.[3][4]

For a molecule like Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate, which possesses a hydroxyl group (a hydrogen bond donor/acceptor) and a carbamate group (with dipole and hydrogen bonding capabilities), polysaccharide-based CSPs are an excellent starting point. These CSPs, typically derivatives of cellulose or amylose, form helical polymer chains that create chiral grooves or cavities.[5] Enantioseparation occurs when one enantiomer fits more favorably into these chiral pockets, leading to a stronger interaction and thus a longer retention time on the column.[5] The primary interaction forces at play include hydrogen bonds, dipole-dipole interactions, and steric hindrance.[6]

Comparative Analysis of Chiral Stationary Phases

The primary candidates for this separation are the widely successful polysaccharide-derivative columns. We will compare the likely performance of two major classes: amylose-based and cellulose-based CSPs, focusing on their immobilized versions for enhanced solvent versatility.[8][9][10]

Chiral Stationary Phase (CSP) Selector Backbone Derivative Expected Strengths & Rationale
CHIRALPAK® IA / Lux Amylose-1 AmyloseTris(3,5-dimethylphenylcarbamate)Amylose CSPs often exhibit high chiral recognition for a broad range of compounds.[9][11] The helical structure of amylose creates well-defined chiral grooves, which are highly effective for analytes capable of hydrogen bonding and π-π interactions.
CHIRALPAK® IB / Lux Cellulose-3 CelluloseTris(3,5-dimethylphenylcarbamate)Cellulose-based CSPs offer complementary selectivity to their amylose counterparts. The more linear structure of cellulose can lead to different steric interactions, sometimes providing superior resolution where amylose phases fall short.[6]
CHIRALPAK® IC CelluloseTris(3,5-dichlorophenylcarbamate)The introduction of electron-withdrawing chloro-substituents on the phenylcarbamate moieties can significantly alter the π-π and dipole-dipole interactions, offering a unique selectivity profile for challenging separations.

Rationale for Selection: Immobilized polysaccharide CSPs (like CHIRALPAK® IA, IB, IC) are recommended over their coated counterparts (like CHIRALPAK® AD, OD) as the primary screening tool. The covalent bonding of the chiral selector to the silica support allows for the use of a much wider range of organic solvents, including those that would damage coated phases, such as ethyl acetate, THF, and chlorinated solvents.[8][10] This "solvent versatility" is not just a matter of convenience; it unlocks new selectivity profiles that can be crucial for achieving baseline resolution.[8][10]

Experimental Protocols & Method Development Workflow

A logical, structured approach to method development saves time and resources. The following workflow is designed to efficiently identify the optimal conditions for separating the enantiomers of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate.

Caption: Chiral HPLC Method Development Workflow.

Step 1: Primary Screening Protocol

This initial step aims to quickly identify a promising combination of CSP and mobile phase.

  • Column Selection: Utilize CHIRALPAK® IA, CHIRALPAK® IB, and CHIRALPAK® IC columns (e.g., 250 x 4.6 mm, 5 µm).

  • Sample Preparation: Dissolve the racemic standard of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate in the mobile phase to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter.[12]

  • Mobile Phase Systems:

    • Normal Phase (NP): n-Hexane / Isopropanol (IPA) (80:20 v/v).

    • Polar Organic (PO): Acetonitrile (ACN) / Methanol (MeOH) (50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.[8]

    • Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

    • Injection Volume: 5-10 µL.

  • Execution: Run each column with each mobile phase system. Allow at least 10 column volumes for equilibration when changing solvents.[7]

Step 2: Evaluation and Optimization

After the initial screening, analyze the chromatograms for enantioselectivity (α) and resolution (Rs). A resolution of Rs > 1.5 is generally desired for baseline separation.

Scenario 1: Baseline or Near-Baseline Separation Achieved (Rs ≥ 1.2)

If a promising separation is found, the goal is to optimize it for better resolution, shorter run time, and improved peak shape.

  • Adjusting Solvent Strength:

    • In Normal Phase (Hexane/IPA), increasing the percentage of IPA will decrease retention times but may also reduce resolution. Fine-tune the IPA percentage (e.g., in 2-5% increments) to find the optimal balance.

    • In Polar Organic mode, the ratio of ACN to alcohol (MeOH or EtOH) can be varied to modulate selectivity.[11]

  • Temperature Effects: Lowering the column temperature often increases chiral selectivity and resolution, though it may also increase analysis time and backpressure.[3][7] Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C).

  • Additive Use: Since the analyte is neutral, additives are unlikely to be necessary. However, for acidic or basic compounds, adding 0.1% of an acid (like trifluoroacetic acid) or a base (like diethylamine) to the mobile phase is a standard practice to improve peak shape and resolution.[3]

Scenario 2: No Separation or Poor Resolution (Rs < 1.2)

If the primary screening fails, a more diverse set of conditions is required.

  • Explore Alternative Solvents: This is where immobilized CSPs show their true value. Test mobile phases containing ethyl acetate, tetrahydrofuran (THF), or methyl tert-butyl ether (MtBE), often mixed with an alkane.[8][10] A starting point could be Hexane/Ethyl Acetate (50:50 v/v).

  • Change the Alcohol Modifier: In normal phase, switching from isopropanol to ethanol can sometimes dramatically alter selectivity due to different hydrogen bonding characteristics.[3][13]

  • Secondary Column Screening: If optimization on the initial columns fails, expand the search to CSPs with different chiral selectors or backbones, such as macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC™ series), which operate under different chiral recognition mechanisms.

Caption: Principle of Chiral Recognition on a Polysaccharide CSP.

Conclusion and Recommendations

The enantioseparation of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is most effectively approached using a systematic screening strategy centered on modern, immobilized polysaccharide-based chiral stationary phases.

  • Primary Recommendation: Begin screening with CHIRALPAK® IA and CHIRALPAK® IB columns under both normal phase (Hexane/IPA) and polar organic (ACN/MeOH) conditions. These two columns offer complementary selectivities and a high probability of success for this type of analyte.[8][14]

  • Key to Success: The versatility of immobilized CSPs should be fully exploited if initial screens are unsuccessful. Exploring alternative solvents like ethyl acetate or MTBE can often provide the unique selectivity needed for a baseline separation.[10]

  • Method Validation: Once an optimal method is developed, it is crucial to validate it for its intended purpose, assessing parameters such as linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

By combining an understanding of chiral recognition mechanisms with a logical, multi-faceted screening approach, researchers can confidently develop robust and efficient HPLC methods for the critical task of resolving spirocyclic enantiomers.

References

  • Daicel Chemical Industries Ltd. (n.d.). Method development with CHIRALPAK® IA - HPLC. Chiral Technologies Europe. Available at: [Link]

  • Satinder, A. (2025, November 30). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Šatínský, D., et al. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • RSC Publishing. (2022, December 3). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. PMC. Available at: [Link]

  • Chiralpedia. (2022, November 28). Polysaccharide-based CSPs. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - . Available at: [Link]

  • ResearchGate. (n.d.). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. Available at: [Link]

  • RSC Publishing. (2019, December 17). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC. Available at: [Link]

  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS. Available at: [Link]

  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • MDPI. (2018, October 18). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Available at: [Link]

  • RSC Publishing. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]

  • IntechOpen. (2022, August 9). Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]

  • Daicel Chemical Industries Ltd. (n.d.). Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility. Available at: [Link]

  • HETEROCYCLES. (1994). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • MDPI. (2020, November 30). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Available at: [Link]

  • IJPPR. (2020, July 30). Chiral High Performance Liquid Chromatography: Review. Available at: [Link]

  • MDPI. (2021, February 21). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Available at: [Link]

  • SciSpace. (2013, January 31). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Available at: [Link]

  • Daicel Chiral Technologies. (2021, March 14). Choosing the Right Chiral Column for Your Application. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate. The protocols and recommendations herein are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and authoritative sources.

Understanding the Hazard Profile

Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is a solid organic compound. While detailed toxicological data is limited, the primary hazards identified are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[2]

  • Potential for Harm if Swallowed: May be harmful if ingested.[2]

Given these hazards, a robust safety protocol is essential to minimize exposure and ensure a safe laboratory environment. The core principle of this guidance is the hierarchy of controls, where engineering controls and work practices are the primary means of protection, supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. For Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate, the following are critical:

  • Chemical Fume Hood: All manipulations of the solid compound that could generate dust, such as weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[3] This is crucial to prevent inhalation of airborne particulates.

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide effective containment.[4]

  • General Laboratory Ventilation: Maintain good general laboratory ventilation to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection and use of appropriate PPE is critical to prevent skin, eye, and respiratory exposure. The following table outlines the recommended PPE for handling Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate.

Body Part PPE Recommendation Rationale and Best Practices
Hands Nitrile or Neoprene Gloves This compound is a heterocyclic amine. While specific permeation data is unavailable, nitrile and neoprene gloves generally offer good resistance to a wide range of organic chemicals.[4] Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended handling periods or when working with larger quantities. Change gloves immediately if contamination is suspected.
Eyes/Face Safety Goggles with Side Shields or a Face Shield Given the risk of serious eye irritation, chemical splash goggles are mandatory.[3] When there is a significant risk of splashes, such as during the preparation of solutions or in the event of a spill, a face shield should be worn in addition to safety goggles.
Body Laboratory Coat A standard laboratory coat should be worn to protect against accidental skin contact. Ensure the lab coat is fully buttoned.
Respiratory NIOSH-approved N95 Respirator (or higher) A respirator is necessary when engineering controls may not be sufficient to prevent inhalation of dust, such as during large-scale transfers or when cleaning up spills. An N95 respirator will provide protection against airborne particulates.[5][6] A formal respiratory protection program, including fit-testing, is required by OSHA for mandatory respirator use. [5]
Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate weighing Weighing or Transferring Solid? start->weighing solution_prep Preparing a Solution? start->solution_prep spill_cleanup Cleaning a Spill? start->spill_cleanup routine_use Routine Use in Solution? start->routine_use fume_hood Work in a Fume Hood or Ventilated Enclosure weighing->fume_hood respirator Wear NIOSH-approved N95 Respirator weighing->respirator goggles_face_shield Wear Safety Goggles and Face Shield weighing->goggles_face_shield gloves_lab_coat Wear Nitrile/Neoprene Gloves and Lab Coat weighing->gloves_lab_coat solution_prep->fume_hood solution_prep->goggles_face_shield solution_prep->gloves_lab_coat spill_cleanup->respirator spill_cleanup->goggles_face_shield spill_cleanup->gloves_lab_coat routine_use->goggles_face_shield If splash risk exists routine_use->gloves_lab_coat

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE, spill cleanup materials, and waste containers ready.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust. Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to minimize splashing.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and wipe it down. Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is a non-halogenated organic compound. Disposal should follow all local, state, and federal regulations.

  • Solid Waste: Collect any solid waste, including contaminated absorbent materials from spill cleanups, in a clearly labeled, sealed container designated for non-halogenated solid chemical waste.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed container for non-halogenated liquid waste. Do not pour down the drain.[7]

  • Empty Container Disposal:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[1]

    • Collect the rinsate as hazardous liquid waste.[1]

    • Deface the label on the empty container.[8]

    • Dispose of the decontaminated container in the regular trash or glass recycling, as appropriate for your facility.[1]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill:

    • For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3]

    • Wear appropriate PPE, including a respirator.

    • Carefully sweep or scoop up the material and place it in a sealed container for disposal.

    • For a large spill, evacuate the area and contact your institution's emergency response team.[3]

Conclusion

The safe handling of Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is predicated on a thorough understanding of its hazards and the consistent application of appropriate safety measures. By prioritizing engineering controls, diligently using the correct PPE, and adhering to established operational and disposal protocols, researchers can minimize their risk of exposure and maintain a safe and productive laboratory environment.

References

  • Campus Operations. (n.d.). Non-Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

  • Scribd. (2014, December 6). SOP for Handling Irritant Chemicals. Retrieved from [Link]

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). General Respiratory Protection Guidance for Employers and Workers. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2025, September 25). Decontaminating Empty Containers. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • Cole-Parmer. (2018, October 15). Chemical Compatibility Chart For Reusable Gloves. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Chemical Waste Disposal (in a Nutshell). Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.